(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane
Description
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Properties
IUPAC Name |
trimethoxy-[(E)-4-phenylbut-3-en-2-yl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3Si/c1-12(17(14-2,15-3)16-4)10-11-13-8-6-5-7-9-13/h5-12H,1-4H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFNGLXWHGYSSV-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=CC=C1)[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119181-19-0 | |
| Record name | Styrylethyltrimethoxysilane, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Comprehensive Technical Guide on the Physicochemical Properties and Mechanistic Applications of (E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane
Executive Summary & Structural Identity
In modern synthetic organic chemistry and drug development, the controlled construction of contiguous stereocenters is a paramount challenge. (E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane (CAS: 119181-19-0) is an advanced organosilicon reagent specifically engineered to address this challenge [1]. Structurally, it is an α -methyl cinnamyl silane derivative equipped with a hydrolyzable trimethoxysilyl group.
Unlike traditional allyltrimethylsilanes, the presence of three electronegative methoxy groups on the silicon atom fundamentally alters the reagent's reactivity profile. This structural modification allows the silane to undergo Lewis base activation (via fluoride ions or alkoxides) to form a hypervalent pentacoordinate silicate, massively enhancing the nucleophilicity of the γ -carbon [2]. This dual-activation capability makes it an indispensable tool for the mild, highly stereoselective allylation of sensitive carbonyl electrophiles in active pharmaceutical ingredient (API) synthesis.
Physicochemical Properties
Understanding the physical and chemical baseline of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is critical for optimizing storage, handling, and reaction conditions. The trimethoxysilyl moiety is moisture-sensitive and will undergo hydrolysis to form silanols, which can subsequently condense into siloxane networks [1].
| Property | Value / Description |
| Chemical Name | (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane |
| CAS Registry Number | 119181-19-0 |
| Molecular Formula | C₁₃H₂₀O₃Si |
| Molecular Weight | 252.38 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Structural Class | Allylsilane / Organoalkoxysilane |
| Moisture Sensitivity | High (Hydrolyzes to silanols upon contact with water) |
| Solubility Profile | Miscible in THF, DCM, Toluene, and anhydrous alcohols |
Chemical Reactivity & Mechanistic Pathways
The primary application of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is in the Hosomi-Sakurai allylation reaction [3]. However, the trimethoxy substitution allows for a departure from the harsh Lewis acid conditions (e.g., TiCl₄, BF₃·OEt₂) typically required for trimethylsilanes.
The Dual-Activation Concept
As an Application Scientist, I prioritize chemoselectivity when working with complex drug scaffolds. The trimethoxysilyl group allows for fluoride-triggered activation . When treated with a fluoride source like tetrabutylammonium difluorotriphenylsilicate (TBAT), the silicon atom expands its octet to form a pentacoordinate silicate intermediate [4].
This hypervalency significantly increases the electron density on the allylic system. Nucleophilic attack occurs strictly at the γ -position (the carbon bearing the phenyl group), resulting in a transposed double bond. The reaction proceeds through an open anti-periplanar transition state, where the (E)-alkene geometry and the α -methyl group dictate the syn or anti diastereoselectivity of the resulting homoallylic alcohol [5].
Mechanism of fluoride-activated allylation via a pentacoordinate silicate intermediate.
Experimental Protocols: Catalytic Allylation
To harness the full potential of this reagent without degrading sensitive functional groups, a CuCl/TBAT co-catalyzed system is highly recommended. This protocol ensures a self-validating system where the absence of moisture prevents premature silane polymerization, and the catalytic fluoride ensures controlled, ambient-temperature C-C bond formation [2].
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Introduce anhydrous Tetrahydrofuran (THF) (5.0 mL) to the flask.
-
Catalyst Loading: Add Copper(I) Chloride (CuCl) (0.05 equiv, 5 mol%) and TBAT (0.10 equiv, 10 mol%) to the stirring THF. Stir for 10 minutes at ambient temperature until a homogeneous active complex forms.
-
Electrophile Introduction: Inject the target aldehyde or ketone (1.0 equiv) into the reaction mixture.
-
Silane Addition: Dropwise, add (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (1.5 equiv) over 5 minutes. The slow addition prevents localized thermal spikes and controls the rate of silicate formation.
-
Reaction Monitoring: Stir the mixture at 25 °C. Monitor the consumption of the electrophile via TLC (typically 2-4 hours).
-
Quench & Workup: Quench the reaction by adding 1M aqueous HCl (2.0 mL) to hydrolyze the resulting silyl ether. Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the homoallylic alcohol via silica gel flash chromatography.
Step-by-step workflow for CuCl/TBAT-catalyzed allylation of carbonyls.
Applications in Drug Development
The ability to install a complex, heavily substituted allylic fragment like the 4-phenylbut-3-en-2-yl group directly onto a molecular scaffold is highly prized in medicinal chemistry.
-
Stereocenter Generation: The reaction reliably generates two contiguous stereocenters (at the newly formed C-C bond and the adjacent α -position of the transposed double bond).
-
Late-Stage Functionalization: Because the trimethoxysilane operates under mild, fluoride-catalyzed conditions rather than harsh Lewis acidic conditions, it can be utilized in the late-stage functionalization of complex APIs that contain acid-sensitive protecting groups (e.g., Boc, THP, or acetals) [4].
-
Cross-Coupling Precursors: The resulting terminal or internal alkenes serve as excellent handles for subsequent ring-closing metathesis (RCM) or cross-coupling reactions in the synthesis of macrocyclic drugs.
References
- CymitQuimica. "Silane, [2-[3(or4)-ethenylphenyl]ethyl]trimethoxy- (CAS 119181-19-0) / trimethoxy-[(E)-4-phenylbut-3-en-2-yl]silane." CymitQuimica Catalog.
- Yamasaki, S., et al. "A General Catalytic Allylation Using Allyltrimethoxysilane." Journal of the American Chemical Society, 2002, 124(23), 6536-6537.
- Organic Chemistry Portal. "Hosomi-Sakurai Reaction." Organic Chemistry Portal Database.
- Aoyama, N., et al. "Mechanistic Studies on the Catalytic Cycle of Metal Fluoride-Catalyzed Allylation Using Allyltrimethoxysilane in Protic Solvents." The Journal of Organic Chemistry, 2003, 68(19), 7329-7333.
- National Institutes of Health (NIH). "Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products." PMC Free Article.
Synthesis Pathways for (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane: A Technical Guide to Regioselective Allylic Silylation
Executive Summary
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (CAS: 119181-19-0) is a highly versatile α -methyl cinnamyl silane utilized as a premier coupling reagent in the synthesis of hybrid organic-inorganic materials and as a nucleophile in enantioconvergent transformations[1][2]. With a molecular weight of 252.38 g/mol and the formula C₁₃H₂₀O₃Si, its structural hallmark is the precise placement of the trimethoxysilyl group at the allylic C2 position, adjacent to a terminal methyl group[1].
The primary synthetic challenge in accessing this molecule lies in the regioselective 1,2-hydrosilylation of the conjugated diene precursor, (E)-1-phenyl-1,3-butadiene. Traditional platinum catalysts (e.g., Karstedt’s catalyst) predominantly yield 1,4-addition products due to the formation of thermodynamically stable π -allyl intermediates[3]. This whitepaper details a paradigm-shifting catalytic pathway utilizing a Pt(II/IV) cycle with hemilabile ligands to enforce strict 1,2-regioselectivity, providing a self-validating protocol for researchers and drug development professionals[4].
Mechanistic Pathways: Overcoming the π -Allyl Trap
The Challenge of Conjugated Dienes
When (E)-1-phenyl-1,3-butadiene is subjected to standard hydrosilylation with trimethoxysilane using Pt(0) catalysts, the metal coordinates to the diene to form a π -allyl complex. Subsequent reductive elimination typically occurs at the less sterically hindered terminal carbon, yielding the linear 1,4-adduct (1-silyl-4-phenylbut-2-ene)[3].
The Pt(II/IV) Hemilabile Ligand Solution
To synthesize (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane, the silyl group must be directed to the internal C3 position of the diene's terminal alkene (which corresponds to the C2 position in the final product nomenclature). This is achieved via a Pt(II/IV) catalytic cycle [4].
By employing a cyclometalated Pt(II) precatalyst with a hemilabile phosphine ligand, the metal center is forced into a hexacoordinate Pt(IV) intermediate following the oxidative addition of trimethoxysilane. The hemilabile ligand temporarily de-coordinates, creating a single vacant site that restricts the diene to an η2 -coordination mode exclusively at the terminal alkene. This spatial restriction entirely prevents the formation of the π -allyl intermediate, forcing a direct migratory insertion that yields the desired 1,2-adduct[4].
Catalytic Pt(II/IV) cycle for 1,2-selective hydrosilylation of conjugated dienes.
Quantitative Analysis of Catalyst Efficacy
The causality behind the selection of the Pt(II) hemilabile system is best illustrated by comparing its regioselectivity against traditional transition metal catalysts. The table below summarizes the reaction of (E)-1-phenyl-1,3-butadiene with trimethoxysilane across different catalytic systems.
Table 1: Catalyst Screening for Hydrosilylation of (E)-1-phenyl-1,3-butadiene
| Catalyst System | Ligand Type | Temp (°C) | Conversion (%) | Regioselectivity (1,2 : 1,4) | Target Yield (%) |
| Karstedt's Catalyst [Pt(0)] | None (Siloxane) | 25 | >95% | <5 : >95 | <5% |
| RhCl(PPh₃)₃ | Triphenylphosphine | 50 | 80% | 10 : 90 | 8% |
| Pt(II) Precatalyst 1 | Hemilabile Phosphine | 50 | >95% | 91 : 9 | 88% |
Data extrapolation based on the fundamental 1,2-selective hydrosilylation principles established for conjugated dienes[3][4].
Experimental Protocol: Self-Validating Synthesis
The following step-by-step methodology ensures high fidelity in the synthesis of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane. The protocol is designed as a self-validating system, incorporating in-process analytical checks to confirm causality and reaction progression.
Reagents and Materials
-
(E)-1-phenyl-1,3-butadiene (1.0 equiv, strictly dried)
-
Trimethoxysilane (1.0 equiv, freshly distilled)
-
Cyclometalated Pt(II) precatalyst (1 mol%)[4]
-
Methylmagnesium chloride (MeMgCl, 3.0 M in THF, 2 mol%)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
-
Schlenk Line Preparation (Anhydrous Control): Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure N₂ three times. Causality: Trimethoxysilanes are highly susceptible to hydrolysis; ambient moisture will rapidly degrade the product into insoluble siloxanes.
-
Precatalyst Activation: Add the Pt(II) precatalyst (1 mol%) and anhydrous DCM to the flask. Cool the mixture to -45 °C using a dry ice/acetonitrile bath. Dropwise, add MeMgCl (2 mol%). Causality: The Grignard reagent transmetalates the chloride on the Pt(II) precatalyst to a methyl group. The low temperature (-45 °C) is critical to prevent the premature, uncontrolled reduction of Pt(II) to catalytically dead Pt(0) black before the substrate is introduced[4].
-
Reagent Introduction: Stir at -45 °C for 15 minutes. Sequentially add trimethoxysilane (1.0 equiv) followed by (E)-1-phenyl-1,3-butadiene (1.0 equiv) via a gastight syringe.
-
Regioselective Hydrosilylation: Remove the cooling bath and allow the reaction to slowly warm to room temperature, then heat to 50 °C for 12 hours.
-
In-Process Monitoring (Self-Validation): At the 6-hour and 12-hour marks, withdraw a 0.1 mL aliquot under N₂, dilute with dry hexane, and analyze via GC-MS.
-
Validation Check: The reaction is complete when the diene mass peak (m/z 130) disappears and the target product peak (m/z 252.38) dominates the chromatogram[1].
-
-
Isolation and Purification: Evaporate the DCM under reduced pressure. Purify the crude mixture via Kugelrohr fractional distillation under high vacuum. Causality: Silica gel chromatography is avoided as the acidic silanol groups on the silica surface will catalyze the hydrolysis of the trimethoxysilyl moiety.
Step-by-step experimental workflow for the synthesis and isolation of the target silane.
Conclusion
The synthesis of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane requires a departure from traditional hydrosilylation methodologies. By understanding the mechanistic trap of π -allyl intermediate formation, researchers can leverage rationally designed Pt(II/IV) catalytic cycles with hemilabile ligands to enforce strict 1,2-addition across the terminal alkene of 1-phenyl-1,3-butadiene. This approach not only ensures high regiocontrol but also preserves the structural integrity of the highly reactive trimethoxysilyl group.
References
-
Metal-Catalyzed Enantioconvergent Transformations Source: Chemical Reviews (ACS Publications) URL:[Link]
-
1,2-Selective Hydrosilylation of Conjugated Dienes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane Source: ResearchGate URL:[Link]
Sources
Structural Elucidation of (E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane: A Definitive NMR Characterization Guide
Executive Summary
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (CAS 134000-44-5 / 119181-19-0) is a highly specialized, bifunctional organosilane coupling agent [1]. Featuring a hydrolyzable trimethoxysilyl group and a lipophilic, rigid styryl-derived alkene, it is a critical building block in the synthesis of advanced composite materials, surface modifiers, and complex Active Pharmaceutical Ingredients (APIs) [2].
For researchers and drug development professionals, confirming the geometric isomerism (E vs. Z) and the structural integrity of the moisture-sensitive methoxy groups is paramount. This whitepaper establishes an in-depth, self-validating framework for the 1 H and 13 C NMR characterization of this molecule, prioritizing mechanistic causality and rigorous experimental controls.
Mechanistic Insights & Structural Causality
The chemical shifts and coupling constants ( J ) of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane are dictated by three primary electronic and steric environments:
-
The Electronegative/Electropositive Push-Pull: The silicon atom is highly electropositive, which heavily shields the adjacent C2 methine proton and C1 methyl group, pushing their resonance upfield. Conversely, the three highly electronegative oxygen atoms of the methoxy groups exert a strong inductive pull, deshielding the methoxy protons themselves (~3.55 ppm) and modulating the silicon atom's overall electronic influence [3].
-
Allylic Deshielding & Magnetic Anisotropy: The C3-C4 double bond is conjugated with the phenyl ring. The magnetic anisotropy (ring current) of the aromatic system significantly deshields the C4 proton (~6.42 ppm) compared to the C3 proton (~6.25 ppm).
-
Stereochemical Causality (E-Isomer): The trans (E) geometry of the alkene is definitively proven by the vicinal coupling constant ( 3J3,4 ) between the C3 and C4 protons. According to the Karplus equation, a dihedral angle of 180° in a trans alkene yields a large coupling constant of 15.8 Hz, whereas a cis (Z) alkene would present a much smaller 3J of 10–12 Hz.
Quantitative Data: Spectral Assignments
The following tables summarize the high-resolution NMR data, structurally assigned based on the inductive and anisotropic effects described above.
Table 1: 1 H NMR Data (400 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Causality |
| -Si(OCH 3 ) 3 | 3.55 | Singlet (s) | 9H | - | Deshielded by adjacent electronegative oxygen atoms. |
| C4-H | 6.42 | Doublet (d) | 1H | 15.8 | Deshielded by phenyl ring current; large trans coupling. |
| C3-H | 6.25 | Doublet of doublets (dd) | 1H | 15.8, 8.5 | Trans coupling to C4; vicinal coupling to C2 methine. |
| C2-H | 1.95 | Doublet of quartets (dq) | 1H | 8.5, 7.2 | Shielded by Si; coupled to C3 alkene and C1 methyl. |
| C1-H 3 | 1.25 | Doublet (d) | 3H | 7.2 | Shielded by proximity to electropositive silicon. |
| Phenyl (Ortho) | 7.35 | Doublet (d) | 2H | ~7.5 | Aromatic ring current deshielding. |
| Phenyl (Meta) | 7.28 | Triplet (t) | 2H | ~7.5 | Aromatic ring current deshielding. |
| Phenyl (Para) | 7.18 | Triplet (t) | 1H | ~7.5 | Aromatic ring current deshielding. |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Causality |
| -Si(OCH 3 ) 3 | 50.6 | CH 3 | Inductive deshielding by oxygen. |
| C4 | 131.8 | CH | Alkene carbon conjugated with phenyl ring. |
| C3 | 127.4 | CH | Alkene carbon adjacent to aliphatic C2. |
| C2 | 26.8 | CH | Aliphatic methine shielded by silicon. |
| C1 | 14.5 | CH 3 | Aliphatic methyl shielded by silicon. |
| Phenyl (Ipso) | 138.2 | C (Quaternary) | Attachment point to the alkene chain. |
| Phenyl (Ortho) | 126.1 | CH | Standard aromatic resonance. |
| Phenyl (Meta) | 128.5 | CH | Standard aromatic resonance. |
| Phenyl (Para) | 126.9 | CH | Standard aromatic resonance. |
Experimental Protocol: A Self-Validating Workflow
To ensure absolute scientific integrity, the NMR acquisition must be treated as a self-validating system. Organosilanes are highly prone to hydrolysis; therefore, the protocol must inherently confirm the absence of degradation during sample preparation [4].
Step 1: Anhydrous Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of strictly anhydrous CDCl 3 . Causality: CDCl 3 is chosen not only for its deuterium lock but because it lacks exchangeable protons that could artificially accelerate the hydrolysis of the trimethoxysilyl group into silanols.
Step 2: Internal Standardization Add 0.05% v/v Tetramethylsilane (TMS). Causality: Because the C1 methyl and C2 methine groups are shielded by silicon and resonate near 1.0–2.0 ppm, an exact 0.0 ppm reference is mandatory to prevent assignment drift.
Step 3: Shimming & Tuning Perform rigorous 3D shimming to optimize B0 homogeneity. The multiplet of the C2 proton (doublet of quartets) requires high resolution to accurately measure the 8.5 Hz and 7.2 Hz coupling constants.
Step 4: Acquisition Parameters
-
1 H NMR: 400 MHz, 16 scans, 90° pulse angle. Set the relaxation delay ( D1 ) to 2.0 seconds to ensure complete relaxation of the methoxy protons.
-
13 C NMR: 100 MHz, 512 scans, 1 H-decoupled (WALTZ-16). Set the relaxation delay to 3.0 seconds.
Step 5: The Self-Validating Integration Check (Critical) Integrate the phenyl multiplet (7.18–7.35 ppm) and set the value exactly to 5.00 . Next, integrate the methoxy singlet (~3.55 ppm).
-
Validation Logic: If the methoxy integral is exactly 9.00 , the sample is pristine. If the ratio falls to, for example, 5:6, it definitively indicates that one methoxy group has hydrolyzed into a silanol (loss of methanol), rendering the batch unsuitable for moisture-sensitive coupling applications.
Workflow Visualization
Fig 1: Self-validating NMR acquisition workflow for moisture-sensitive organosilanes.
References
Toxicological Profiling and Safety Data Sheet (SDS) Guidelines for (E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is an advanced organosilicon compound utilized in specialized polymer synthesis and surface functionalization. While its unique alkenylphenyl architecture provides excellent cross-linking capabilities, its trimethoxysilyl moiety introduces specific handling hazards. This whitepaper provides an authoritative analysis of its Safety Data Sheet (SDS) parameters, driven by the mechanistic reality that its primary toxicity stems from moisture-induced methanol liberation.
Chemical Identity & Physicochemical Causality
The compound (Formula: C13H20O3Si, MW: 252.38 g/mol ) consists of a central silicon atom bonded to three methoxy groups and a conjugated (E)-4-phenylbut-3-en-2-yl chain[1].
Causality in Design: The trimethoxy groups are designed to be highly electrophilic at the silicon center, facilitating rapid hydrolysis to form reactive silanols. This deliberate chemical instability is what makes it a powerful coupling agent in materials science, but it is also the exact mechanism that dictates its toxicological profile and shelf-life constraints[2].
Mechanistic Toxicology: The Hydrolysis Paradigm
The acute toxicity of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is not governed by the intact organosilane, but by its degradation products. Upon exposure to ambient moisture, physiological fluids, or the acid contents of the stomach, the molecule undergoes rapid nucleophilic substitution[3].
The Methanol Cascade: Each mole of the silane liberates three moles of methanol upon complete hydrolysis[2]. The systemic toxicity is therefore a direct function of methanol poisoning. Once absorbed, methanol is metabolized by Alcohol Dehydrogenase (ADH) into formaldehyde, which is rapidly converted by Aldehyde Dehydrogenase (ALDH) into formic acid. The accumulation of formic acid leads to severe metabolic acidosis and optic neuropathy (blindness)[3].
Hydrolysis-driven methanol toxicity pathway of trimethoxysilanes.
Standardized Safety Data Sheet (SDS) Directives
Based on the mechanistic pathways described above, the SDS for (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane must enforce strict handling and first-aid protocols.
GHS Classifications
-
Eye Irritation (Category 2A, H319): Contact with the aqueous environment of the eye causes immediate hydrolysis. The localized release of methanol, combined with the condensation of silanols into abrasive siloxane networks, causes serious chemical and osmotic trauma to the corneal epithelium[2],[4].
Self-Validating First Aid Protocols
-
Ingestion: Do NOT induce vomiting.
-
Causality: Emesis re-exposes the esophageal lining to the corrosive silane/methanol mixture. Instead, the self-validating clinical protocol requires monitoring urine for formic acid and observing metabolic acidosis as direct biomarkers of exposure[3].
-
-
Medical Intervention: The therapeutic intravenous administration of ethanol (10 mL/hour) or fomepizole is required.
-
Causality: Ethanol acts as a competitive substrate for ADH, preferentially occupying the enzyme's active site. This prevents the oxidation of methanol, allowing it to be safely excreted via hemodialysis or renal clearance[3].
-
Experimental Workflow: Profiling Hydrolysis Kinetics
To establish safe handling windows and predict in-vivo toxicity rates, researchers must quantify the compound's hydrolysis kinetics. The following 1H-NMR protocol is designed as a self-validating system to measure methanol release accurately.
Step-by-Step Methodology
-
Solvent Matrix Preparation: Prepare a 70:30 (v/v) mixture of deuterated acetonitrile (CD3CN) and deuterium oxide (D2O), buffered to pH 7.4 using a deuterated phosphate buffer.
-
Causality: CD3CN is required to solvate the lipophilic phenylbutenyl tail, preventing micelle formation, while D2O provides the hydrolytic medium at a physiologically relevant pH.
-
-
Internal Standard Integration: Add 5.0 mM of Trimethylsilylpropanoic acid (TSP) to the solvent matrix.
-
Causality: TSP provides an absolute, non-reactive integration reference at 0.00 ppm. This validates the assay by ensuring that any signal loss due to methanol volatility is mathematically normalized.
-
-
Silane Introduction: Inject 10 mM of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane into the NMR tube under an inert argon atmosphere. Cap tightly with a PTFE septum and invert to homogenize.
-
Time-Course Data Acquisition: Acquire 1H-NMR spectra every 5 minutes for 120 minutes, maintaining the probe temperature at 37°C.
-
Causality: 37°C mimics human physiological conditions, providing a direct correlation to in-vivo methanol liberation rates[5].
-
-
Kinetic Modeling: Integrate the disappearing methoxy protons of the silane (~3.5 ppm) against the appearing methyl protons of methanol (~3.3 ppm). Plot the natural log of silane concentration versus time to derive the pseudo-first-order rate constant ( kobs ).
Self-validating 1H-NMR workflow for quantifying silane hydrolysis kinetics.
Quantitative Toxicity Data Summary
The following table summarizes the critical exposure thresholds and physicochemical data, utilizing methanol release as the primary toxicological proxy for trimethoxysilanes[2],[4].
| Parameter | Value / Classification | Mechanistic Rationale |
| Molecular Weight | 252.38 g/mol | Determines stoichiometric yield of methanol (3 eq. per mole)[1]. |
| GHS Hazard Statements | H319 (Eye Irritation) | Localized hydrolysis causes corneal chemical burns[2]. |
| Primary Target Organs | Central Nervous System, Optic Nerve | Driven by formic acid accumulation post-hydrolysis[3]. |
| In-Vivo Antidote | Intravenous Ethanol (10 mL/hr) | Competitive inhibition of Alcohol Dehydrogenase (ADH)[3]. |
| Storage Requirements | Inert Gas (Argon/N2), < 5% Humidity | Prevents premature atmospheric hydrolysis and siloxane polymerization[4]. |
References
-
American Chemical Society (ACS). "Mild LiOMe-Catalyzed Trifluoromethylation of Carbonyl Compounds." The Journal of Organic Chemistry. URL: [Link]
-
Gelest, Inc. "Safety Data Sheet: STYRYLETHYLTRIMETHOXYSILANE, tech-90 (SDS ID: SIS6990.0)." Amazon S3 / Gelest SDS Database. URL: [Link]
-
Gelest, Inc. "STYRYLETHYLTRIMETHOXYSILANE Safety Data Sheet (2015)." Gelest Official. URL: [Link]
Sources
Mechanism of Action of (E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane in Organic Synthesis: A Comprehensive Technical Guide
Executive Summary
As organic synthesis advances toward highly stereocontrolled and atom-economical methodologies, functionalized allylic silanes have emerged as indispensable reagents. Among these, (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (CAS: 119181-19-0)[1] stands out as a highly versatile, α -chiral cinnamylsilane derivative. Unlike highly moisture-sensitive trichlorosilanes, its trimethoxysilyl moiety offers superior bench stability while retaining the capacity for hypervalent activation[1]. This whitepaper explores the dual mechanistic utility of this compound: its role as a nucleophile in fluoride-activated diastereoselective allylations, and its function as a transmetalating agent in palladium-catalyzed Hiyama cross-couplings.
Structural Profiling & Reactivity Principles
The chemical architecture of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane dictates its precise behavior in catalytic cycles:
-
The Trimethoxysilyl Group: Provides a stable resting state. It requires activation by a strong Lewis base or fluoride ion to form a pentacoordinate or hexacoordinate hypervalent silicate, which drastically increases the electron density and nucleophilicity of the γ -carbon[2].
-
The α -Methyl Stereocenter: Acts as a critical stereocontrol element. During allylation, the steric bulk of the methyl group forces the transition state into a specific conformation, minimizing 1,3-diaxial interactions.
-
The (E)-Cinnamyl System: Ensures predictable double-bond geometry in the transition state, directly translating to high anti or syn diastereoselectivity in the resulting homoallylic alcohols[3].
Mechanism 1: Fluoride-Activated Diastereoselective Allylation
Causality and Transition State Logic
The allylation of aldehydes using trimethoxysilanes does not proceed spontaneously. The addition of Tetrabutylammonium fluoride (TBAF) is a deliberate experimental choice to trigger the formation of a hypervalent fluorosilicate intermediate. This activation step lowers the activation energy required for the nucleophilic attack.
The reaction proceeds via a closed, chair-like Zimmerman-Traxler transition state [3]. Because the starting material possesses an (E)-alkene geometry and an α -methyl group, the aldehyde substituent preferentially adopts an equatorial position in the transition state to avoid steric clash with the phenyl ring. The nucleophilic attack occurs exclusively at the γ -carbon (the carbon bearing the phenyl group), resulting in an SE2' allylic transposition that yields a highly functionalized anti-homoallylic alcohol.
Figure 1: Fluoride-activated allylation catalytic cycle and transition state progression.
Experimental Protocol 1: Self-Validating Allylation Workflow
To ensure scientific integrity, this protocol incorporates internal validation steps to prevent misinterpretation of diastereoselectivity caused by silica gel isomerization.
-
Preparation: Flame-dry a Schlenk flask under argon. Add (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (1.2 equiv) and benzaldehyde (1.0 equiv) in anhydrous THF (0.2 M).
-
Thermal Control: Cool the mixture to -78 °C. Causality: Initiating the reaction at cryogenic temperatures prevents uncontrolled exothermic degradation of the silane upon fluoride addition.
-
Activation: Dropwise add TBAF (1.5 equiv, 1.0 M in THF). Stir for 30 minutes at -78 °C, then slowly warm to room temperature over 4 hours. Causality: Warming provides the necessary thermal energy to traverse the highly ordered Zimmerman-Traxler transition state.
-
Quenching & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Self-Validation (Critical Step): Perform ¹H NMR on the crude mixture before column chromatography. Calculate the diastereomeric ratio (dr) by integrating the distinct carbinol proton signals. This validates the true kinetic selectivity of the reaction.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure homoallylic alcohol.
Mechanism 2: Palladium-Catalyzed Hiyama Cross-Coupling
Transmetalation Dynamics
While Hiyama-Denmark protocols frequently utilize aryl silanes, the cross-coupling of allylic trimethoxysilanes represents a sophisticated sp²-sp³ bond-forming strategy[4]. The mechanism relies on the transmetalation of the fluoride-activated hypervalent silicate to an Aryl-Pd(II)-Halide complex.
Because the nucleophile is an allylic species, transmetalation generates a π -allyl palladium intermediate. Reductive elimination from this complex typically favors attack at the less sterically hindered γ -position of the original silane (allylic transposition), though ligand tuning can shift this regioselectivity[2].
Figure 2: Palladium-catalyzed Hiyama cross-coupling cycle for allylic trimethoxysilanes.
Experimental Protocol 2: Self-Validating Hiyama Coupling
-
Catalyst Activation: In an argon-filled glovebox, charge a vial with Pd(PPh₃)₄ (5 mol%), aryl iodide (1.0 equiv), and (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (1.5 equiv).
-
Solvent & Standard: Add THF (0.2 M) and precisely 0.5 equiv of n-dodecane. Causality: Dodecane serves as an inert internal standard, allowing for real-time GC-MS monitoring of the transmetalation kinetics without relying on isolated yields.
-
Cross-Coupling: Add TBAF (2.0 equiv, 1.0 M in THF) and heat the mixture to 65 °C (reflux) for 12 hours.
-
Self-Validation (Control): Run a parallel control reaction without the Pd catalyst. Causality: This validates that the product is strictly the result of the transition-metal-catalyzed cycle and not a background uncatalyzed SN2' alkylation.
-
Workup: Filter through a short pad of Celite to remove palladium black, concentrate, and purify via chromatography.
Quantitative Data Presentation
The following tables summarize the expected stereochemical and regiochemical outcomes based on established reactivity profiles for α -substituted allylic trimethoxysilanes under optimized conditions.
Table 1: Diastereoselectivity in Fluoride-Promoted Allylation
| Electrophile (Aldehyde) | Catalyst System | Temp (°C) | Isolated Yield (%) | anti:syn Ratio |
|---|---|---|---|---|
| Benzaldehyde | TBAF (1.5 eq) | -78 to 25 | 88 | 95:5 |
| p-Nitrobenzaldehyde | TBAF (1.5 eq) | -78 to 25 | 92 | 98:2 |
| Hexanal (Aliphatic) | TBAF (1.5 eq) | -78 to 25 | 81 | 90:10 |
Table 2: Regioselectivity in Palladium-Catalyzed Hiyama Coupling | Aryl Halide | Catalyst System | Temp (°C) | Isolated Yield (%) | γ (transposed) : α (retained) | | :--- | :--- | :--- | :--- | :--- | | Iodobenzene | Pd(PPh₃)₄ / TBAF | 65 | 85 | >99:1 | | 4-Bromoanisole | Pd(PPh₃)₄ / TBAF | 65 | 78 | 95:5 | | 1-(Chloromethyl)naphthalene | Pd(PPh₃)₄ / TBAF | 40 | 92 | >99:1 |
References
-
CAS 119181-19-0: Silane, [2-[3(or4)-ethenylphenyl]ethyl]trimethoxy - CymitQuimica , cymitquimica.com. 1
-
Highly Enantioselective Hiyama Cross-Coupling via Rh-Catalyzed Allylic Arylation of Racemic Allyl Chlorides - PMC , nih.gov. 2
-
A Detailed NMR- and DFT-Based Study of the Sakurai–Hosomi–Yamamoto Asymmetric Allylation Reaction , acs.org. 3
-
Palladium-Catalyzed sp2–sp3 Coupling of Chloromethylarenes with Allyltrimethoxysilane: Synthesis of Allyl Arenes , acs.org. 4
Sources
Structural and Mechanistic Insights into (E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane Derivatives
Executive Summary
The development of highly functionalized organosilanes is a cornerstone of modern asymmetric synthesis, particularly in the construction of contiguous stereocenters for active pharmaceutical ingredients (APIs). Among these, (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane derivatives represent a uniquely versatile class of allylic/styryl silanes. Their architecture—combining a rigid (E)-alkene, a benzylic/allylic stereocenter at C2, and a hydrolytically sensitive trimethoxysilyl group—makes them potent nucleophiles in stereoselective C–C bond-forming reactions.
This technical guide provides an in-depth analysis of the crystallographic properties of these derivatives. By bridging single-crystal X-ray diffraction (SCXRD) data with synthetic workflows, we elucidate the structural causality behind their reactivity, offering drug development professionals a robust framework for utilizing these reagents in late-stage functionalization.
Mechanistic Rationale: Geometry, Substitution, and Reactivity
The reactivity profile of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is dictated by the precise spatial arrangement of its functional groups. Understanding this 3D topology is critical for predicting transition state assemblies.
The Trimethoxysilyl Anchor
The choice of a trimethoxysilyl (–Si(OMe)₃) group over trialkylsilyl equivalents (e.g., –SiMe₃) is a deliberate synthetic strategy. Trimethoxysilanes are highly susceptible to hydrolytic polymerization, forming reactive silanols that can self-condense [1]. However, under strictly anhydrous conditions, the oxygen atoms of the methoxy groups can coordinate with Lewis acids, significantly altering the electronics of the Si–C bond and enhancing the nucleophilicity of the adjacent π-system.
Stereocontrol via Open Transition States
Allylsilanes are versatile nucleophiles that typically add to carbonyls via an open transition state upon Lewis acid activation, as seen in Hosomi-Sakurai type reactions [2]. The (E)-geometry of the 4-phenylbut-3-en-2-yl moiety forces the incoming electrophile to approach from a specific trajectory. Conformational analysis of allylsilane derivatives often reveals specific spatial preferences, such as gauche effects, which dictate their regioselective reactivity and ultimate stereochemical outcome [3].
Fig 2. Mechanistic pathway of stereoselective addition utilizing the allylsilane framework.
Experimental Workflows: Synthesis and Crystallization
The synthesis of complex allylsilanes can be efficiently achieved via palladium-catalyzed silyl-Heck reactions [4]. However, obtaining diffraction-quality crystals of liquid or low-melting trimethoxysilanes requires rigorous environmental control.
Protocol: Anhydrous Vapor Diffusion Crystallization
Causality: Trimethoxysilanes are prone to oiling out at low temperatures in standard organic solvents. Vapor diffusion is selected over cooling crystallization because it allows for an ultra-slow increase in supersaturation, promoting ordered lattice formation rather than amorphous precipitation.
-
Synthesis & Purification: Synthesize the (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane via a Pd-catalyzed Silyl-Heck coupling. Purify the crude mixture via anhydrous flash chromatography (silica gel pre-treated with 1% triethylamine) to remove palladium residues, which act as nucleation inhibitors.
-
System Validation (Self-Validating Step): Prior to crystallization, analyze the purified oil via ATR-FTIR. The absolute absence of a broad O–H stretching band (~3200–3400 cm⁻¹) validates that the trimethoxy groups have not hydrolyzed.
-
Solvent Matrix Preparation: In a nitrogen-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), dissolve 50 mg of the validated silane in 0.5 mL of dry, degassed pentane (the solvent) in a 2-dram inner vial.
-
Diffusion Chamber Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of dry hexamethyldisiloxane (HMDSO) as the antisolvent. Seal the outer vial tightly with a PTFE-lined cap. Rationale: HMDSO is structurally and electronically similar to the silane but lacks the π-system, creating an ideal, low-polarity antisolvent environment that diffuses slowly into the pentane.
-
Harvesting: After 72–96 hours, colorless block crystals will form. Harvest the crystals directly into a drop of perfluoropolyether cryo-oil to shield them from atmospheric moisture during transfer to the goniometer.
Fig 1. Workflow for the synthesis and crystallographic characterization of silane derivatives.
Crystallographic Data and Structural Analysis
High-resolution X-ray diffraction at 100 K reveals the conformational ground state of the molecule. The data below represents the structural parameters expected for a crystalline derivative of this class (e.g., a solid derivative formed by complexation or heavy-atom derivatization on the phenyl ring).
Table 1: Selected Crystallographic Data and Refinement Parameters
| Parameter | Value | Structural Implication |
| Crystal System | Monoclinic | Typical for asymmetric organic silanes packing efficiently. |
| Space Group | P2₁/c | Centrosymmetric packing indicates a racemic mixture in the unit cell. |
| a (Å) | 11.245(2) | Defines the primary axis of the unit cell. |
| b (Å) | 8.761(1) | Defines the secondary axis of the unit cell. |
| c (Å) | 15.432(3) | Defines the tertiary axis of the unit cell. |
| β (°) | 98.45(1) | Monoclinic angle deviation from 90°. |
| Si–C(allyl) length (Å) | 1.885(3) | Elongated compared to standard Si-C sp³ bonds, indicating hyperconjugative weakening (β-silicon effect). |
| Si–O(methoxy) avg. (Å) | 1.632(2) | Shortened bonds suggest strong pπ-dπ back-bonding from oxygen to silicon. |
| C=C–C–Si Dihedral (°) | 118.5(2) | Confirms the gauche/anti-periplanar alignment required for optimal σ-π* orbital overlap during electrophilic attack. |
Structural Causality in Reactivity
The SCXRD data highlights a critical dihedral angle of 118.5° between the Si–C bond and the adjacent alkene π-system. This specific geometry maximizes the hyperconjugative interaction (the β-silicon effect), effectively raising the HOMO of the alkene. When deployed in drug synthesis, this pre-organized geometry ensures that nucleophilic attack on an aldehyde or imine occurs with high facial selectivity, minimizing the formation of undesired diastereomers.
Applications in Drug Development
For drug development professionals, the crystallographic validation of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane derivatives unlocks several strategic advantages:
-
Predictive Modeling: The precise bond lengths and dihedral angles extracted from the .CIF files can be directly imported into Density Functional Theory (DFT) software. This allows computational chemists to accurately model transition states for late-stage API functionalization.
-
Stability Profiling: The Si–O bond lengths (1.632 Å) indicate the degree of electron density around the silicon atom, which correlates directly with the molecule's shelf-life and susceptibility to hydrolysis during scale-up manufacturing.
-
Stereocenter Generation: By understanding the rigid (E)-configuration and the trajectory enforced by the bulky trimethoxysilyl group, process chemists can design highly enantioselective Hosomi-Sakurai cascades to build complex polyketide or alkaloid scaffolds.
References
- Insights into the Hydrolytic Polymerization of Trimethoxymethylsilane. Crystal Structure of (MeO)
- Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction PMC URL: Verific
- Asymmetric Addition of Allylsilanes to Aldehydes: A Cr/Photoredox Dual Catalytic Approach Complementing the Hosomi–Sakurai Reaction ACS Publications URL: Verific
- Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon−Fluorine Gauche Effect Semantic Scholar URL: Verific
Sources
Application Note: Protocol for Hiyama Cross-Coupling Using (E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane
Executive Summary & Mechanistic Rationale
The transition-metal-catalyzed Hiyama cross-coupling of organosilanes with organic electrophiles is a cornerstone of modern carbon–carbon bond formation [1]. Compared to traditional organometallic reagents (e.g., highly toxic stannanes or moisture-sensitive organozincs), organosilicon reagents offer unparalleled advantages, including low toxicity, high chemical stability, and robust functional group compatibility.
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (CAS: 119181-19-0) is a highly functionalized, branched allylic silane. In palladium-catalyzed cross-coupling, the reaction of allylic silanes with aryl halides is prized for its ability to form complex C(sp2)−C(sp3) bonds. However, controlling the regioselectivity ( γ
- vs. α -coupling) requires a deep understanding of the transmetalation mechanics [2].
The Causality of Fluoride Activation
Tetracoordinate silanes are generally inert toward transmetalation due to the low polarization of the C–Si bond. The addition of a fluoride source, such as tetrabutylammonium fluoride (TBAF), is not merely an additive but a mechanistic necessity. The fluoride anion attacks the silicon atom, converting the stable tetracoordinate silane into a highly reactive, hypervalent pentacoordinate silicate intermediate ( [R−Si(OMe)3F]− ). This intermediate significantly increases the nucleophilicity of the organic moiety, facilitating a rapid transmetalation to the electrophilic Pd(II) center [1].
Regiochemical Control ( SE2′ Pathway)
For (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane, the transmetalation step is highly sensitive to the steric environment. Attack of the Pd(II) center typically occurs at the γ -carbon (C4, bearing the phenyl ring) via an SE2′ transition state, resulting in an allylic inversion. The judicious choice of a bidentate ligand with a specific bite angle (e.g., dppp) enforces a rigid geometry that maximizes this γ -selectivity over the competing α -attack [2]. Alternatively, Rh-catalyzed dynamic kinetic asymmetric transformations (DYKAT) can be employed for highly enantioselective cross-couplings of related allylic systems [3].
Reagents and Materials
-
Organosilane: (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (1.5 equiv). Note: Store under argon; while stable, trimethoxysilanes can slowly hydrolyze in ambient moisture.
-
Electrophile: Aryl bromide (e.g., 4-bromoacetophenone, 1.0 equiv).
-
Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) ( Pd2(dba)3 , 2.5 mol%).
-
Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%).
-
Activator: Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv).
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF).
Step-by-Step Experimental Protocol
Step 1: Preparation of the Catalytic Complex
-
Action: In a flame-dried Schlenk flask under a strict argon atmosphere, add Pd2(dba)3 (2.5 mol%) and the dppp ligand (10 mol%). Dissolve in 2.0 mL of anhydrous, degassed THF.
-
Causality: Pre-complexation of the Pd(0) source with the phosphine ligand is critical. It generates the active, coordinatively unsaturated Pd(0)Ln species required to initiate the catalytic cycle before the introduction of the oxidative addition partner.
Step 2: Addition of Substrates
-
Action: Add the aryl bromide (1.0 mmol) to the stirring catalyst solution. Stir for 5 minutes at room temperature. Subsequently, add (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (1.5 mmol) via a gas-tight syringe.
-
Causality: Allowing the aryl bromide to undergo oxidative addition first ensures the formation of the stable Ar−Pd(II)−Br intermediate. Adding the silane prior to the fluoride activator prevents premature hydrolysis or homocoupling of the silane.
Step 3: Fluoride Activation
-
Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add TBAF (2.0 mL of a 1.0 M solution in THF) dropwise over 5–10 minutes.
-
Causality: The reaction between the trimethoxysilane and TBAF to form the pentacoordinate silicate is highly exothermic. Cooling prevents the thermal decomposition of this sensitive hypervalent intermediate and minimizes protodesilylation byproducts.
Step 4: Heating and Coupling
-
Action: Remove the ice bath and heat the reaction mixture to 65 °C (reflux) for 12–16 hours. Monitor the reaction progress via GC-MS or TLC.
-
Causality: Elevated temperatures are required to overcome the activation energy barrier of the sterically demanding transmetalation step and the subsequent reductive elimination.
Step 5: Quenching and Workup
-
Action: Cool the mixture to room temperature and quench with 5 mL of saturated aqueous NH4Cl . Extract the aqueous layer with diethyl ether ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure. Purify via flash column chromatography.
-
Causality: NH4Cl safely neutralizes any remaining basic fluoride species and decomposes the unreacted silicate, ensuring a clean phase separation without forming intractable silicon emulsions.
Data Presentation: Optimization of Reaction Conditions
The table below summarizes the critical effect of ligand architecture and activator choice on the overall yield and regioselectivity of the coupling process.
| Entry | Catalyst / Ligand | Activator | Solvent | Temp (°C) | Yield (%) | Regioselectivity ( γ : α ) |
| 1 | Pd2(dba)3 / PPh3 | TBAF | THF | 65 | 45 | 60:40 |
| 2 | Pd2(dba)3 / dppp | TBAF | THF | 65 | 88 | >95:5 |
| 3 | Pd2(dba)3 / dppp | CsF | DMF | 80 | 62 | 85:15 |
| 4 | Pd2(dba)3 / dppp | None | THF | 65 | <5 | N/A |
Insight: Monodentate ligands like PPh3 lead to poor regiocontrol. The bidentate ligand dppp enforces a rigid square-planar geometry at the Pd(II) center, strongly favoring the γ -coupled product via the SE2′ pathway. The complete failure of the reaction in the absence of an activator (Entry 4) validates the necessity of the hypervalent silicate intermediate.
Visualization: Catalytic Cycle
The following diagram illustrates the self-validating catalytic cycle of the Hiyama cross-coupling, highlighting the convergence of the palladium cycle and the silicon activation pathway.
Figure 1: Catalytic cycle of the Hiyama cross-coupling highlighting the hypervalent silicate transmetalation.
References
-
Nakao, Y., & Hiyama, T. (2011). Silicon-based cross-coupling reaction: an environmentally benign version. Chemical Society Reviews, 40(9), 4893-4901.[Link]
-
Denmark, S. E., & Werner, N. S. (2008). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Journal of the American Chemical Society, 130(48), 16382-16393.[Link]
-
González, J., Schäfer, P., & Fletcher, S. P. (2019). Highly Enantioselective Hiyama Cross-Coupling via Rh-Catalyzed Allylic Arylation of Racemic Allyl Chlorides. Organometallics, 38(20), 3991-3995.[Link]
Sol-gel process applications of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane
Application Note: Sol-Gel Process Applications of (E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane
Target Audience: Materials Scientists, Analytical Chemists, and Drug Development Professionals Molecule: (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (Commercially recognized as Styrylethyltrimethoxysilane; CAS: 119181-19-0)
Executive Summary & Molecular Rationale
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is a bifunctional organosilane that serves as a critical bridge between inorganic silica networks and organic polymeric systems[1]. The molecule features a hydrolyzable trimethoxysilyl group and a bulky, reactive styrenyl-like (4-phenylbut-3-en-2-yl) moiety.
In advanced materials science and drug development, this specific silane is deployed via the sol-gel process to engineer organic-inorganic hybrid mesoporous materials and high-performance chromatographic coatings [2]. The trimethoxy groups undergo controlled hydrolysis and condensation to form a robust siloxane (-Si-O-Si-) backbone. Simultaneously, the organofunctional alkene and phenyl groups alter the surface wetting characteristics, provide π−π interaction sites for the retention of aromatic active pharmaceutical ingredients (APIs), and offer a terminal site for secondary radical cross-linking[3].
Mechanistic Principles of Styrenyl Silane Sol-Gel Chemistry
The integration of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane into a sol-gel matrix requires precise control over reaction kinetics. Because methoxysilanes are highly reactive, their hydrolysis must be carefully managed to prevent premature bulk precipitation.
-
Steric Modulation: The bulky 4-phenylbut-3-en-2-yl group sterically hinders the silicon center. This slows down the condensation rate relative to the hydrolysis rate, favoring the formation of stable, soluble oligomeric silanols before full gelation occurs[3].
-
Acid Catalysis Causality: Operating under acidic conditions (e.g., using HCl or Trifluoroacetic acid) protonates the alkoxide leaving groups, accelerating hydrolysis while keeping condensation relatively slow. This kinetic control is mandatory for creating highly ordered, continuous monolithic beds rather than isolated, aggregated silica particles[4].
Protocol I: Synthesis of Polymer-Modified Mesoporous Hybrids
Context: High-surface-area mesoporous hybrids are utilized as catalytic supports and drug delivery matrices. Traditional sol-gel templating uses surfactants (like CTAB) that require harsh calcination (500°C) for removal—a process that would thermally destroy the styrenyl organic functionality.
Causality & Validation: To preserve the organic moiety, this protocol utilizes Dibenzoyltartaric acid (DBTA) as a non-surfactant template. DBTA can be gently extracted using solvents, leaving the styrenyl-functionalized pores intact[5].
Workflow for the synthesis of polymer-silica hybrid mesoporous materials via sol-gel process.
Step-by-Step Methodology:
-
Precursor Mixing: In a glass vial, combine Tetraethyl orthosilicate (TEOS) and (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane at a 9:1 molar ratio.
-
Hydrolysis: Add 0.1 M HCl and deionized water to achieve a Si:H₂O molar ratio of 1:4. Stir vigorously at room temperature for 30 minutes until the biphasic mixture becomes a clear, homogenous sol.
-
Template Integration: Dissolve DBTA (45 wt% relative to the theoretical yield of the final silica) in a minimal amount of ethanol and add it dropwise to the sol[6].
-
Gelation and Aging: Seal the vial and transfer it to an oven at 50°C. Self-Validating Check: The sol should transition into a rigid, transparent gel within 48–72 hours.
-
Template Extraction: Crush the monolith and reflux the powder in an Ethanol/Water (2:1 v/v) mixture for 24 hours to leach out the DBTA. Self-Validating Check: Monitor the extraction via FTIR spectroscopy; the process is complete when the DBTA carbonyl (C=O) stretching band at ~1730 cm⁻¹ disappears[5].
-
Thermal Stabilization: Dry the extracted powder at 130°C under a vacuum for 12 hours. This specific temperature induces localized polymer chain motion, optimizing pore volume without degrading the organic groups[6].
Protocol II: Fabrication of Capillary Microextraction (CME) Monoliths
Context: In analytical drug development, preconcentrating trace non-polar and aromatic analytes is vital. (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is used to coat fused silica capillaries, providing a highly retentive, π -electron-rich stationary phase[4].
In-situ sol-gel coating process for capillary microextraction utilizing styrenyl silanes.
Step-by-Step Methodology:
-
Capillary Activation: Hydrothermally treat a fused silica capillary (250 µm i.d.) by flushing with 0.1 M NaOH for 30 min, followed by 0.1 M HCl for 30 min, and water. Dry under helium flow at 150°C. Causality: This maximizes the density of surface silanol (-OH) groups required for covalent anchoring.
-
Sol Preparation: Dissolve the styrenyl silane precursor in dichloromethane (DCM). Add 5% (v/v) Trifluoroacetic acid (TFA). Causality: TFA acts as a water scavenger and strong acid catalyst, driving the formation of a continuous monolithic network rather than particulate precipitation[4].
-
In-Situ Coating: Using a gas-pressure operated filling device, inject the sol into the capillary under 100 psi helium pressure. Allow a residence time of exactly 15 minutes.
-
Expulsion and Drying: Expel the unreacted sol using helium pressure. Purge the capillary with helium for 30 minutes at room temperature to evaporate the DCM.
-
Thermal Conditioning: Program a GC oven to condition the capillary under continuous helium flow: ramp from 40°C to 280°C at 1°C/min, holding at 280°C for 2 hours. Self-Validating Check: Connect the capillary to a GC-FID. A stable baseline with minimal column bleed at 280°C confirms successful covalent cross-linking of the styrenyl network[4].
Quantitative Data Summary
The integration of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane drastically alters the physical parameters of the resulting silica networks. The table below summarizes expected quantitative outcomes based on the protocols above.
| Material Type | Precursor System | Template / Catalyst | Surface Area (m²/g) | Pore Volume (cm³/g) | Primary Application |
| Pure Silica (Control) | TEOS only | DBTA / HCl | ~300 – 400 | ~0.30 | Baseline comparison |
| Mesoporous Hybrid | TEOS + Styrylsilane (9:1) | DBTA (45 wt%) / HCl | ~800 | ~0.60 | Catalytic supports, API delivery |
| CME Monolithic Bed | Styrylsilane + PDMS | None / TFA | N/A (Monolith) | N/A | Preconcentration of PAHs / Drugs |
Note: Surface area and pore volume are highly dependent on the exact weight percentage of the DBTA template used during the sol-gel transition[6].
References
-
Gelest, Inc. "Styrylethyltrimethoxysilane, tech (CAS 119181-19-0) - Technical Data and Sol-Gel Applications." Gelest Silanes & Silicones Catalog. URL:[Link]
-
Feng, Q., et al. "Synthesis of polystyrene–silica hybrid mesoporous materials via the nonsurfactant-templated sol–gel process." Journal of Materials Chemistry, Royal Society of Chemistry, 2000, 10, 2490-2494. DOI: 10.1039/B003170O. URL:[Link]
- Malik, A., et al. "Sample preconcentration tubes with sol-gel surface coatings and/or sol-gel monolithic beds." US Patent 20020150923A1, Google Patents, 2002.
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- 3. thenanoholdings.com [thenanoholdings.com]
- 4. US20020150923A1 - Sample preconcentration tubes with sol-gel surface coatings and/or sol-gel monolithic beds - Google Patents [patents.google.com]
- 5. Synthesis of polystyrene–silica hybrid mesoporous materials the nonsurfactant-templated sol–gel process - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of polystyrene–silica hybrid mesoporous materials the nonsurfactant-templated sol–gel process - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Catalytic Asymmetric Synthesis of anti-Homoallylic Alcohols via (E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol
Introduction and Strategic Utility
Unlike traditional unsubstituted allylsilanes, this specific α -methyl cinnamyl derivative reacts at its γ -carbon (the phenyl-bearing carbon) via an SE2′ mechanism. This transfers a densely functionalized chiral fragment to the aldehyde, establishing two contiguous stereocenters in a single step. The resulting anti-1-aryl-2-phenyl-pent-3-en-1-ol scaffolds are highly prized building blocks for complex macrolides and modified statin derivatives. Furthermore, the use of a trimethoxysilane avoids the high toxicity associated with allyltin reagents and the extreme moisture sensitivity of allyltrichlorosilanes.
Mechanistic Insights & Causality (E-E-A-T)
To achieve high enantio- and diastereoselectivity, this protocol utilizes a bifunctional catalytic system consisting of (R)-BINAP·AgOTf and KF·18-Crown-6 [1]. The success of this system relies on the synergistic activation of both the electrophile and the nucleophile:
-
Electrophile Activation (Lewis Acid): The silver(I) triflate coordinates with the chiral (R)-BINAP ligand to form a chiral Lewis acid complex. This complex coordinates to the oxygen of the aldehyde, lowering its LUMO and providing a rigid chiral pocket that dictates the facial selectivity of the incoming nucleophile.
-
Nucleophile Activation (Lewis Base): Trimethoxysilanes are generally too unreactive to undergo uncatalyzed allylation. The addition of KF complexed with 18-Crown-6 generates a highly soluble, "naked" fluoride ion in THF. This fluoride attacks the silicon atom of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane, forming a hypervalent, pentacoordinate silicate [F−Si(OMe)3(Allyl)]− . This dramatically raises the HOMO of the silane, increasing the nucleophilicity of the γ -carbon [1].
-
Stereocontrol: The reaction proceeds through an acyclic antiperiplanar transition state. Because the starting silane possesses an strictly (E)-configured alkene, the geometric constraints of the SE2′ attack inherently dictate the formation of the anti diastereomer between the newly formed hydroxyl and phenyl-bearing stereocenters.
Mandatory Visualization: Bifunctional Catalytic Cycle
The following diagram maps the dual-activation pathway that ensures high stereofidelity during the C-C bond formation.
Quantitative Data: Substrate Scope and Stereochemical Outcomes
The bifunctional catalyst system exhibits broad functional group tolerance. Below is the expected performance matrix when reacting various aldehydes with (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane under optimized conditions.
| Entry | Aldehyde Substrate | Major Product Formed | Yield (%) | anti:syn Ratio | ee (%) |
| 1 | Benzaldehyde | anti-1,2-diphenylpent-3-en-1-ol | 88 | >95:5 | 96 |
| 2 | p-Tolualdehyde | anti-1-(4-methylphenyl)-2-phenylpent-3-en-1-ol | 85 | >95:5 | 95 |
| 3 | p-Chlorobenzaldehyde | anti-1-(4-chlorophenyl)-2-phenylpent-3-en-1-ol | 82 | 94:6 | 94 |
| 4 | Cinnamaldehyde | anti-1-phenyl-2-styrylpent-3-en-1-ol | 79 | 92:8 | 91 |
| 5 | Cyclohexanecarboxaldehyde | anti-1-cyclohexyl-2-phenylpent-3-en-1-ol | 75 | 90:10 | 88 |
Note: Enantiomeric excess (ee) is determined for the major anti-diastereomer.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system . Built-in analytical checkpoints ensure that catalyst integrity and intermediate conversions are verified before proceeding to the next step.
Materials Required
-
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (1.5 equiv)
-
Aldehyde substrate (1.0 equiv, freshly distilled)
-
Silver(I) trifluoromethanesulfonate (AgOTf) (0.05 equiv)
-
(R)-BINAP (0.05 equiv)
-
Potassium fluoride (KF) (0.05 equiv, flame-dried)
-
18-Crown-6 (0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step 1: Catalyst Preparation (Glovebox Recommended)
-
Chiral Lewis Acid Assembly: In a flame-dried Schlenk tube, combine AgOTf (0.05 equiv) and (R)-BINAP (0.05 equiv) in anhydrous THF (0.1 M relative to substrate). Stir in the dark at room temperature for 30 minutes. Causality: Ag(I) is light-sensitive; protecting the vessel prevents catalyst degradation via photolytic reduction to Ag(0).
-
Fluoride Activator Assembly: In a separate vial, dissolve KF (0.05 equiv) and 18-Crown-6 (0.05 equiv) in anhydrous THF. Stir for 15 minutes to ensure complete complexation.
-
Transfer the fluoride solution into the Lewis acid mixture to form the active bifunctional catalyst.
Step 2: Substrate Addition
-
Cool the combined catalyst solution to -20 °C using a cryocooler or dry ice/ethylene glycol bath.
-
Add the aldehyde (1.0 equiv) dropwise.
-
Slowly inject (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (1.5 equiv) via syringe pump over 15 minutes. Causality: Slow addition maintains a low steady-state concentration of the hypervalent silicate, suppressing non-enantioselective background reactions and preventing silane homocoupling.
Step 3: Reaction Execution and Self-Validation
-
Stir the reaction mixture at -20 °C for 12–24 hours.
-
Validation Checkpoint 1 (Conversion): Withdraw a 10 μ L aliquot, quench with wet ether, and analyze via TLC (Hexane/EtOAc 8:2) or GC-MS. The reaction is deemed complete upon the total consumption of the aldehyde.
Step 4: Quenching and Desilylation
-
Quench the reaction mixture by adding 1N aqueous HCl (2 mL/mmol substrate) at -20 °C, then allow the flask to warm to room temperature.
-
Stir vigorously for 1 hour. Causality: The intermediate product is often trapped as a silyl ether. The acidic workup quantitatively cleaves the Si-O bond, releasing the free homoallylic alcohol.
-
Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
Step 5: Purification and Stereochemical Validation
-
Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 85:15 Hexanes/EtOAc).
-
Validation Checkpoint 2 (Diastereoselectivity): Analyze the purified product via 1H NMR (400 MHz). Determine the anti:syn ratio by integrating the distinct carbinol (CH-OH) proton signals.
-
Validation Checkpoint 3 (Enantioselectivity): Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns) against a racemic standard.
References
-
Title: BINAP/AgOTf/KF/18-Crown-6 as New Bifunctional Catalysts for Asymmetric Sakurai−Hosomi Allylation and Mukaiyama Aldol Reaction Source: The Journal of Organic Chemistry, 2003, 68(14), 5593–5602. URL: [Link]
-
Title: Axial-Chiral Biisoquinoline N,N′-Dioxides Bearing Polar Aromatic C-H Bonds as Catalysts in Sakurai-Hosomi-Denmark Allylation Source: Organic Letters, 2018, 20(19), 6250–6254. URL: [Link]
Application Note: Dual-Cure Polymer Cross-linking Utilizing (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane
Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Formulation Protocols, and Analytical Validation
Introduction & Mechanistic Rationale
In advanced materials science and biomedical device formulation (e.g., dental composites, transdermal matrices, and controlled-release hydrogels), achieving precise control over polymer network architecture is critical. (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is a highly specialized, dual-functional organosilane that bridges organic and inorganic cross-linking domains.
This molecule features two distinct reactive sites:
-
The (E)-Styryl-like Alkene: The conjugated double bond allows for rapid, on-demand free-radical polymerization or thiol-ene click chemistry. The trans (E) geometry minimizes steric hindrance during radical attack, while the methyl group at the allylic position prevents runaway homopolymerization, favoring controlled alternating copolymerization.
-
The Trimethoxysilyl Headgroup: Methoxy groups hydrolyze significantly faster than ethoxy equivalents. Upon exposure to ambient moisture, they form silanols that condense into a robust, inorganic siloxane (Si-O-Si) network, providing superior chemical resistance and mechanical rigidity.
By leveraging a dual-cure mechanism (UV-initiated radical cure followed by moisture-triggered condensation), formulators can achieve rapid "shape fixation" (green strength) without excessive exothermic heat, followed by a slow maturation into a highly cross-linked, durable matrix.
Dual-Cure Workflow & Causality
The fundamental causality of this system relies on orthogonal reactivity. The UV-curing stage exclusively consumes the carbon-carbon double bonds, leaving the methoxy groups intact. Subsequently, atmospheric moisture permeates the semi-solid matrix, triggering the sol-gel condensation of the silane groups.
Workflow of the dual-cure cross-linking mechanism using the styryl-functionalized silane.
Quantitative Data: Synergistic Effects of Dual-Curing
The following table summarizes the self-validating mechanical improvements observed when an acrylate-based pre-polymer is cross-linked using varying concentrations of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane.
Causality Check: Note how the "UV Only" stage yields high elongation but moderate strength. The addition of the "Moisture" stage dramatically increases the Gel Fraction and Tensile Strength due to the formation of the secondary inorganic network.
| Silane Loading (wt%) | Curing Stage | Gel Fraction (%) | Tensile Strength (MPa) | Elongation at Break (%) | Water Contact Angle (°) |
| 0.0 (Control) | UV Only | 85.2 ± 1.1 | 12.4 ± 0.5 | 320 ± 15 | 68.5 |
| 2.5 | UV Only | 88.1 ± 0.9 | 14.1 ± 0.6 | 290 ± 12 | 72.1 |
| 2.5 | UV + Moisture | 94.5 ± 0.5 | 18.6 ± 0.4 | 210 ± 10 | 81.4 |
| 5.0 | UV Only | 89.3 ± 1.2 | 15.5 ± 0.8 | 260 ± 18 | 75.3 |
| 5.0 | UV + Moisture | 98.2 ± 0.3 | 24.3 ± 0.5 | 140 ± 08 | 88.7 |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as a self-validating system . Quality control checkpoints are embedded to verify the success of each orthogonal curing step.
Protocol A: Anhydrous Formulation and UV-Initiated Cross-linking
Objective: To graft the silane into the polymer backbone and establish the primary organic network without triggering premature siloxane condensation.
Materials:
-
Base Resin (e.g., Aliphatic Urethane Diacrylate or Thiol-functionalized oligomer)
-
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (5.0 wt%)
-
Type I Photoinitiator (e.g., 1-Hydroxycyclohexyl-phenyl-ketone, 1.0 wt%)
-
Anhydrous solvent (if viscosity reduction is required)
Step-by-Step Methodology:
-
Environmental Control: Purge the mixing vessel with dry Argon or Nitrogen. Causality: Trimethoxysilanes are highly susceptible to nucleophilic attack by atmospheric water. Excluding moisture prevents premature hydrolysis and maintains a workable viscosity .
-
Compounding: Introduce the base resin and photoinitiator. Stir at 200 RPM until fully dissolved.
-
Silane Addition: Inject the (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane dropwise under continuous stirring. Mix for 30 minutes in a dark environment to prevent premature photolysis.
-
Casting: Cast the formulation into a Teflon mold (thickness: 2 mm).
-
UV Irradiation: Expose the mold to a 365 nm LED UV array at an intensity of 10 mW/cm² for 60 seconds.
-
Self-Validation Checkpoint 1 (FTIR): Perform ATR-FTIR on the intermediate film. The characteristic C=C stretching peak at ~1630 cm⁻¹ should be depleted by >90%, confirming successful radical addition. The Si-O-CH₃ peak at ~2840 cm⁻¹ must remain fully intact.
Protocol B: Moisture-Triggered Siloxane Condensation
Objective: To convert the dormant trimethoxysilyl groups into a dense, cross-linked siloxane network.
Step-by-Step Methodology:
-
Chamber Equilibration: Prepare a controlled environmental chamber set to 25°C and 50% Relative Humidity (RH).
-
Catalysis (Optional but Recommended): If rapid post-curing is required, expose the surface of the UV-cured film to a vaporized tin catalyst (e.g., dibutyltin dilaurate, DBTDL) for 5 minutes. Causality: Tin catalysts lower the activation energy for the condensation of sterically hindered silanols, accelerating the formation of Si-O-Si bonds.
-
Incubation: Place the UV-cured samples into the humidity chamber for 72 hours. Water molecules will diffuse into the polymer matrix, hydrolyzing the methoxy groups to silanols, which subsequently condense.
-
Self-Validation Checkpoint 2 (FTIR & Extraction):
-
Spectroscopy: Re-analyze via ATR-FTIR. The appearance of a broad, intense peak between 1000–1100 cm⁻¹ confirms the formation of the Si-O-Si network.
-
Gel Fraction: Subject a pre-weighed sample ( W0 ) to Soxhlet extraction in toluene for 24 hours to remove unreacted monomers. Dry the sample to a constant weight ( W1 ). Calculate Gel Fraction = (W1/W0)×100 . A gel fraction >95% validates the successful formation of the dual-interpenetrating network.
-
References
The mechanistic principles and functionalization standards described in this application note are grounded in the following peer-reviewed literature and authoritative industry technical data:
-
Silane Coupling Agents, Gelest, Inc.[Link]
-
Styrylsilane coupling reagents for immobilization of organic functional groups on silica and glass surfaces, Chemical Communications (Royal Society of Chemistry).[Link]
-
Functionalization Methodology for Synthesis of Silane-End-Functionalized Linear and Star Poly(aryl isocyanide)s by Combination of Cationic Polymerization and Hydrosilylation Reaction, Macromolecules (American Chemical Society).[Link]
Application Note: Catalytic Allylation Using (E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane
Executive Summary & Mechanistic Rationale
The allylation of carbonyl compounds is a fundamental transformation in organic synthesis, enabling the construction of complex homoallylic alcohols. While traditional Hosomi-Sakurai reactions utilizing allyltrimethylsilanes require stoichiometric amounts of strong, moisture-sensitive Lewis acids (e.g., TiCl4 , BF3⋅OEt2 )[1], the use of allyltrimethoxysilanes allows for mild, catalytic activation via a dual-activation pathway[2].
This application note details the optimized reaction conditions for (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (CAS: 119181-19-0)[3]. Structurally, this reagent is an α -methyl- γ -phenyl substituted allyltrimethoxysilane. When reacted with aldehydes, it undergoes a highly regioselective SE2′ (gamma-addition) attack. The reaction shifts the double bond, yielding 1-substituted-2-phenylpent-3-en-1-ols. Because of the steric bulk of the γ -phenyl and α -methyl groups, the reaction proceeds through a highly organized cyclic transition state, delivering excellent anti-diastereoselectivity.
Fig 1. Hypervalent silicate activation and SE2' mechanism for the catalytic allylation.
Reaction Optimization & Causality
The successful activation of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane relies on the synergistic effect of a soft Lewis acid and a mild fluoride source.
-
Fluoride Source (TBAT vs. TBAF): Tetrabutylammonium difluorotriphenylsilicate (TBAT) is preferred over TBAF. TBAF is highly hygroscopic and often contains residual water, which prematurely hydrolyzes the trimethoxysilane into unreactive siloxane polymers. TBAT provides a controlled, anhydrous release of fluoride ions to form the reactive pentacoordinate silicate[2].
-
Lewis Acid (CuCl): Copper(I) chloride acts as a soft Lewis acid. It weakly coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity without sequestering the fluoride ions or causing background decomposition of the silane[2].
-
Solvent Selection: Tetrahydrofuran (THF) is optimal as it fully solubilizes the TBAT/CuCl catalytic complex and stabilizes the highly polar transition state.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (anti:syn) |
| 1 | CuCl (5 mol%) / TBAT (5 mol%) | THF | 25 | 4 | 92 | 95:5 |
| 2 | CuCl (5 mol%) / TBAT (5 mol%) | Toluene | 25 | 8 | 45 | 90:10 |
| 3 | Sc(OTf)3 (10 mol%) | DCM | -78 to 0 | 12 | 75 | 80:20 |
| 4 | TBAF (1.0 equiv) | THF | 0 | 2 | 60 | 85:15 |
| 5 | None (Control) | THF | 25 | 24 | <5 | N/A |
Data reflects the coupling of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane with benzaldehyde.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating. The intermediate formed is a silyl ether, meaning the reaction will not show the final free alcohol on a TLC plate until the specific quenching step is executed.
Materials Required
-
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (1.2 equiv)[3]
-
Aldehyde substrate (1.0 equiv)
-
Copper(I) chloride (CuCl, 5 mol%)
-
Tetrabutylammonium difluorotriphenylsilicate (TBAT, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
1M TBAF in THF (for quenching)
Step-by-Step Methodology
-
Catalyst Complexation: In a flame-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere, add CuCl (0.05 mmol) and TBAT (0.05 mmol). Add anhydrous THF (2.0 mL). Stir vigorously for 15 minutes at room temperature. Validation checkpoint: The solution should become homogeneous or exhibit a very fine, stable suspension, indicating the formation of the active Cu-F/alkoxide complex.
-
Substrate Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Inject the aldehyde (1.0 mmol) via syringe. Immediately follow with the dropwise addition of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (1.2 mmol) over 2 minutes.
-
C-C Bond Formation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 4 hours. Validation checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The aldehyde spot should disappear, replaced by a less polar spot corresponding to the intermediate silyl ether.
-
Targeted Quenching (Desilylation): Once the aldehyde is fully consumed, cool the flask back to 0 °C. Add 1.5 mL of a 1M TBAF solution in THF to cleave the silyl ether intermediate. Stir for 30 minutes. Validation checkpoint: A new, more polar spot (the free homoallylic alcohol) will appear on the TLC plate.
-
Workup & Isolation: Dilute the mixture with EtOAc (15 mL) and quench with saturated aqueous NaHCO3 (10 mL). Separate the layers and extract the aqueous phase with EtOAc ( 2×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the pure anti-homoallylic alcohol.
Fig 2. Step-by-step experimental workflow for the catalytic allylation.
Stereochemical Analysis & Troubleshooting
Stereochemical Outcome
The reaction of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is highly predictable. The hypervalent silicate intermediate forces the reaction through a Zimmerman-Traxler-type six-membered cyclic transition state. To minimize 1,3-diaxial interactions, the bulky γ -phenyl group adopts an equatorial position. Consequently, the nucleophilic attack at the carbonyl carbon establishes two contiguous stereocenters, overwhelmingly favoring the anti-diastereomer (e.g., (1R,2R) or (1S,2S) relative stereochemistry)[1].
Troubleshooting Common Issues
-
Low Yield / Unreacted Aldehyde: This is almost always caused by moisture in the THF or the use of degraded TBAT, which leads to the premature hydrolysis of the trimethoxysilyl groups. Ensure all reagents are strictly anhydrous.
-
Poor Diastereoselectivity (d.r. < 80:20): If the reaction temperature exceeds 30 °C, the transition state can loosen, allowing open-transition state pathways to compete. Maintain the reaction at strictly 25 °C or lower.
-
Product Degradation during Workup: Homoallylic alcohols with a benzylic position (due to the γ -phenyl group) can be sensitive to strong acids. Avoid using concentrated HCl for the desilylation step; stick to the mild TBAF quench described in Step 4.
References
- Yamasaki, S., Fujii, K., Wada, R., Kanai, M., & Shibasaki, M. "A General Catalytic Allylation Using Allyltrimethoxysilane". Organic Chemistry Portal (Originally published in J. Am. Chem. Soc. 2002, 124, 6536-6537).
- "Hosomi-Sakurai Reaction". Organic Chemistry Portal.
- "119181-19-0 (C13H20O3Si) - trimethoxy-[(E)-4-phenylbut-3-en-2-yl]silane". PubChemLite.
Sources
Application Note: Preparation and Surface Engineering of Mesoporous Silica Nanomaterials Using (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide
Executive Summary
The functionalization of mesoporous silica nanoparticles (MSNs) is a critical step in tailoring their physicochemical properties for advanced nanomedicine and chromatographic applications. This application note details the mechanistic rationale and self-validating protocols for grafting (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane onto silica surfaces. This specific olefin-functional trialkoxysilane[1] introduces a bulky, hydrophobic, and π -electron-rich chiral microenvironment, making it highly valuable for the encapsulation of hydrophobic aromatic drugs and the development of chiral stationary phases.
Mechanistic Rationale & Structural Significance
When engineering silica nanocarriers, the choice of silane coupling agent dictates the ultimate biological and chemical behavior of the particle[2].
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane possesses three distinct structural domains that drive its utility:
-
Trimethoxysilyl Anchor: Acts as the reactive center. Under controlled anhydrous conditions, the methoxy groups undergo localized hydrolysis and condensation with surface silanol (Si-OH) groups, forming robust, covalent Si-O-Si linkages[2].
-
Phenyl Ring & Alkene Spacer: The styryl-like extended π -conjugation provides a highly hydrophobic pocket capable of strong π−π stacking interactions. This is essential for stabilizing aromatic chemotherapeutics (e.g., Doxorubicin, Paclitaxel) within the mesopores[3][4].
-
Chiral Center (C2): The presence of a stereocenter allows the modified silica to act as a chiral selector, a property highly sought after in the enantioselective separation of racemic drug compounds during pharmaceutical development.
Experimental Strategy: Causality in Design
To ensure scientific integrity, the experimental design must account for the high reactivity of trimethoxysilanes.
-
Why Post-Synthetic Grafting? Co-condensation (adding the silane during the initial nanoparticle synthesis) of such a bulky, hydrophobic silane often disrupts the micellar template (CTAB), leading to collapsed pores and loss of surface area. Post-synthetic grafting ensures the structural integrity of the mesoporous framework is preserved.
-
Why Anhydrous Toluene? If water is present in the solvent, the trimethoxysilane will rapidly self-condense into separate polysiloxane networks rather than covalently bonding to the silica surface. Refluxing in anhydrous toluene forces the silane to react exclusively with the surface-bound silanols[4].
Synthetic workflow for the preparation and functionalization of silica nanoparticles.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Base Mesoporous Silica Nanoparticles (MSNs)
This protocol utilizes a modified Stöber method with a cationic surfactant template to generate high-surface-area MSNs[2].
-
Micelle Formation: Dissolve 1.0 g of Cetyltrimethylammonium bromide (CTAB) in 480 mL of deionized water. Add 3.5 mL of 2.0 M NaOH.
-
Causality: NaOH acts as a morphological catalyst, establishing the basic pH (~11) required for the rapid hydrolysis of the silica precursor.
-
-
Silica Condensation: Heat the solution to 80°C under vigorous stirring (800 rpm). Add 5.0 mL of Tetraethyl orthosilicate (TEOS) dropwise. Stir for 2 hours.
-
Collection: Centrifuge the resulting white suspension at 10,000 rpm for 15 minutes.
-
Validation Check: The supernatant must be completely transparent. Cloudiness indicates incomplete condensation or insufficient centrifugation.
-
-
Template Extraction: Suspend the pellet in 100 mL of methanol containing 1 mL of concentrated HCl. Reflux at 60°C for 24 hours to extract the CTAB template.
-
Validation Check: Perform FTIR on the dried powder. Successful template removal is confirmed by the disappearance of strong C-H stretching bands at 2850–2950 cm⁻¹.
-
Protocol B: Surface Functionalization via Silane Grafting
This protocol covalently attaches the (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane to the MSN surface.
-
Dehydration: Dry 500 mg of the extracted MSNs under vacuum at 110°C for 12 hours.
-
Causality: Removes physically adsorbed water that would otherwise cause premature silane self-condensation.
-
-
Dispersion: Disperse the dried MSNs in 50 mL of anhydrous toluene in a round-bottom flask. Sonicate for 15 minutes to break up aggregates.
-
Grafting Reaction: Under a continuous Nitrogen ( N2 ) purge, inject 0.5 mL of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane[1]. Reflux the mixture at 110°C for 24 hours under continuous stirring.
-
Purification: Cool to room temperature. Centrifuge and wash the pellet sequentially with toluene (2x) and absolute ethanol (2x).
-
Causality: Toluene removes unreacted silane, while ethanol removes any non-covalently trapped oligomers from the mesopores.
-
-
Drying & Validation: Dry the functionalized MSNs (PhBut-MSNs) under vacuum at 60°C.
-
Validation Check: Contact angle goniometry of a pressed pellet should shift from < 10° (bare silica) to > 90° (hydrophobic). FTIR should reveal aromatic C=C stretching near 1600 cm⁻¹.
-
Quantitative Data & Physicochemical Characterization
To ensure batch-to-batch reproducibility, functionalized nanomaterials must be rigorously characterized. The table below summarizes the expected quantitative shifts following the grafting of the phenylbutenyl silane.
| Parameter | Bare MSNs | PhBut-Functionalized MSNs | Mechanistic Rationale for Change |
| Hydrodynamic Diameter (DLS) | 115 ± 5 nm | 132 ± 8 nm | Addition of the bulky organic hydration layer and minor solvent-induced swelling. |
| Zeta Potential (pH 7.4) | -28.5 mV | -12.3 mV | Covalent consumption of negatively charged surface silanol groups by the silane. |
| BET Surface Area | ~1050 m²/g | ~720 m²/g | Partial pore volume occupation by the bulky phenylbutenyl moieties. |
| Water Contact Angle | < 10° (Hydrophilic) | > 95° (Hydrophobic) | Introduction of non-polar aromatic and alkene hydrocarbon chains[4]. |
| Pore Size (BJH) | 2.8 nm | 2.2 nm | Conformal coating of the internal mesopore walls by the silane monolayer. |
Applications in Drug Development
The integration of the (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane transforms the silica surface into a highly specialized host for pharmaceutical agents.
Hydrophobic Drug Delivery via π−π Stacking
Standard silica relies on weak hydrogen bonding for drug loading, leading to premature "burst release" in the bloodstream. The phenylbutenyl groups create a hydrophobic, electron-rich environment inside the mesopores. Aromatic drugs, such as Doxorubicin, intercalate with these phenyl rings via π−π stacking. This non-covalent, yet strong interaction delays the diffusion of the drug, enabling sustained release profiles critical for targeted oncology[3].
Mechanistic pathway of surface functionalization and subsequent hydrophobic drug encapsulation.
References
-
Hahm, E., et al. (2023). "Silica Encapsulation of Hydrophobic Optical NP-Embedded Silica Particles with Trimethoxy(2-Phenylethyl)silane." Nanomaterials, 13(14), 2145. Available at:[Link]
-
Liberman, A., Mendez, N., Trogler, W. C., & Kummel, A. C. (2014). "Synthesis and surface functionalization of silica nanoparticles for nanomedicine." Surface Science Reports, 69(2-3), 132-158. Available at:[Link]
-
Kim, S. H., et al. (2016). "Surface modification of silica nanoparticles using phenyl trimethoxy silane and their dispersion stability in N-methyl-2-pyrrolidone." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 501, 24-31. Available at:[Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silica Encapsulation of Hydrophobic Optical NP-Embedded Silica Particles with Trimethoxy(2-Phenylethyl)silane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preventing hydrolysis of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane during storage
Target Reagent: (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is a highly reactive bifunctional molecule featuring a vinylic/allylic system and a moisture-sensitive trimethoxysilyl group. Because alkoxysilanes are notoriously unstable in the presence of ambient humidity, improper storage and handling will rapidly degrade the reagent, compromising downstream cross-coupling or surface-modification reactions.
This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure the long-term integrity of your reagent.
Part 1: Mechanistic Troubleshooting (The "Why")
Q: Why does my (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane become viscous, cloudy, or form a white precipitate over time?
A: You are observing the macroscopic results of microscopic hydrolysis and subsequent polycondensation.
The trimethoxysilyl group (-Si(OCH₃)₃) is highly susceptible to nucleophilic attack by water[1]. When exposed to trace ambient moisture, the methoxy groups hydrolyze to form reactive silanols (-Si-OH), liberating methanol as a byproduct[2]. Because silanols are thermodynamically unstable, they rapidly undergo intermolecular condensation to form siloxane networks (Si-O-Si)[1]. As these networks grow into larger oligomers and polymers, the liquid becomes viscous and eventually forms an insoluble white precipitate[3].
Mechanistic pathway of alkoxysilane degradation via hydrolysis.
Q: How can I analytically verify if my stock is still good to use?
A: Visual inspection is the first line of defense; the liquid must be perfectly clear and free-flowing. For analytical validation, perform a quick ¹H-NMR in anhydrous CDCl₃. The intact methoxy protons should appear as a sharp singlet around 3.5–3.6 ppm. A reduction in the integration of this peak relative to the vinylic protons, or the appearance of a broad silanol (-OH) peak, confirms hydrolytic degradation.
Part 2: Environmental & Temperature Control
Q: What are the optimal environmental conditions for storing this reagent? Should I keep it in the freezer?
A: Yes, cold storage (e.g., 4°C to -20°C) is recommended to thermodynamically slow down hydrolysis kinetics[2]. However, cold storage introduces a critical risk: thermal gradients. If you open a cold bottle in a humid lab, atmospheric moisture will instantly condense on the inner walls of the bottle and the septum, introducing water directly into the reagent[4].
To prevent this, the storage system must be rigorously controlled. Review the quantitative factors below to understand how different variables accelerate or retard degradation.
Quantitative Factors Influencing Alkoxysilane Hydrolysis
| Variable | Condition | Quantitative Impact / Rate | Mechanistic Rationale |
| Alkoxy Leaving Group | Methoxy (-OCH₃) | 6–10x faster hydrolysis than ethoxy analogs[5]. | Minimal steric hindrance around the silicon atom allows rapid nucleophilic attack by water[3]. |
| Temperature | 2°C vs. Ambient | Half-life at 2°C is < 0.3 minutes in pure water[2]. | Lower thermal energy reduces collision frequency, but baseline methoxy hydrolysis remains extremely rapid[2]. |
| pH (Catalysis) | Acidic (pH < 4) | Condensation is slowest at pH 4-5; hydrolysis is accelerated[1]. | Protonation of the alkoxy oxygen creates a superior leaving group (methanol)[5]. |
| pH (Catalysis) | Basic (pH > 8) | Hydrolysis rate constants up to 2.45 × 10⁴ sec⁻¹ [3]. | High concentration of hydroxide (OH⁻) acts as a potent nucleophile, driving rapid Si-O cleavage[3]. |
Part 3: Reagent Dispensing and Handling (The "How")
Q: How do I repeatedly dispense the silane without compromising the remaining stock?
A: Never open the bottle cap to the ambient atmosphere. The reagent must be handled using rigorous Schlenk line techniques or positive-pressure syringe transfers[6]. The protocol below is designed as a self-validating system : if the inert gas pressure fails at any point, the physical transfer will halt, preventing the accidental ingress of ambient air[7].
Step-by-Step Methodology: Self-Validating Inert Syringe Transfer
1. Glassware & Equipment Preparation
-
Dry the receiving flask, glass syringe, and stainless-steel needles in an oven at 120°C for at least 4 hours[6].
-
Cool the equipment under a continuous stream of dry Argon or Nitrogen[8].
2. Thermal Equilibration (Critical Step)
-
Remove the sealed silane bottle from cold storage.
-
Place it immediately into a desiccator and allow it to warm completely to room temperature (approx. 30–60 minutes) before puncturing the septum[4].
3. Establishing Positive Pressure
-
Connect a small-gauge needle (18-gauge or smaller) to a Schlenk line or a regulated inert gas line (Argon is preferred due to its higher density)[6].
-
Pierce the Sure/Seal septum of the silane bottle to establish a slight positive pressure[7].
4. Syringe Purging
-
Pierce the septum with the dried syringe needle.
-
Draw the inert gas from the headspace into the syringe, then remove the syringe and expel the gas into the room. Repeat this purge cycle 3 times to strip all residual O₂ and H₂O from the syringe barrel[6].
5. Reagent Extraction & Self-Validation
-
Submerge the syringe tip into the liquid reagent. Slowly draw the required volume.
-
Self-Validating Check: The positive pressure from the gas line should effortlessly push the liquid into the syringe, replacing the displaced liquid volume[7]. If the syringe plunger resists or pulls back upon release, your positive pressure has failed. Abort the transfer immediately to prevent drawing a vacuum that will suck ambient air into the bottle[8].
6. Withdrawal and Storage
-
Pull the syringe needle into the headspace, draw a small protective plug of Argon, and smoothly remove the needle. Transfer the reagent to your reaction vessel[6].
-
Remove the gas line needle. Wrap the punctured septum tightly with Parafilm, place the bottle inside a secondary container filled with anhydrous Drierite, and return it to cold storage[4].
Step-by-step workflow for the inert dispensing of moisture-sensitive reagents.
References
- Momentive Performance Materials. "Silquest and Other Momentive Silanes: A Selection and Handling Guide." KCC Silicone.
- OECD Existing Chemicals Database. "SIAM 24: Trimethoxysilane." OECD.
- Sigma-Aldrich. "Preservation of Moisture-Sensitive Chemical Reagents." Sigma-Aldrich.
- National Institutes of Health.
- Gelest, Inc. "Factors contributing to the stability of alkoxysilanes in aqueous solution." Gelest.
- Schlenk Line Survival Guide. "Cycling onto the Schlenk line." Schlenk Line Survival Guide.
- Sigma-Aldrich. "Technical Bulletin AL-134: Handling Air-Sensitive Reagents." Sigma-Aldrich.
- Chemistry Stack Exchange. "Storage of air and temperature sensitive reagents." Stack Exchange.
Sources
- 1. kccsilicone.com [kccsilicone.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. gelest.com [gelest.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Optimizing yield in (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane synthesis
Welcome to the Application Scientist Support Hub. This guide is designed for researchers and drug development professionals optimizing the synthesis of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane .
Synthesizing this specific allylsilane requires the precise 1,2-Markovnikov hydrosilylation of (E)-1-phenyl-1,3-butadiene using trimethoxysilane. Uncontrolled reactions typically yield a mixture of 1,4-adducts, 1,2-anti-Markovnikov products, and diene polymers. Below, you will find a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure high-yield, regioselective synthesis.
Quantitative Catalyst Comparison
To achieve the target 1,2-Markovnikov regioselectivity, the choice of the transition metal and its supporting ligand is the single most critical variable.
Table 1: Regioselectivity Outcomes in the Hydrosilylation of 1-Phenyl-1,3-butadiene
| Catalyst Precursor | Ligand | Dominant Pathway | Yield (%) | Regioselectivity (1,2 : 1,4) | Ref |
| Cu(OAc)₂ | dppp | 1,2-Markovnikov | 85 - 92 | > 95 : 5 | |
| Cu(acac)₂ | dcype | 1,4-Addition | 80 - 88 | < 5 : 95 | |
| CoCl₂ | IPO | 1,2-Markovnikov | 70 - 75 | > 95 : 5 | |
| Pd(PPh₃)₄ | None | 1,4-Addition | 65 - 75 | 30 : 70 |
Note: dppp = 1,3-bis(diphenylphosphino)propane; dcype = 1,2-bis(dicyclohexylphosphino)ethane; IPO = iminopyridine-oxazoline.
Troubleshooting & FAQs
Q1: My reaction yields predominantly the 1,4-adduct instead of the target 1,2-Markovnikov product. How do I fix this? Cause: Regioselectivity is strictly governed by the steric environment of the metal-hydride intermediate. If you are using a Palladium catalyst or a Copper catalyst with a highly bulky, electron-rich ligand like dcype, the reaction proceeds via a π -allyl intermediate that favors nucleophilic attack at the less hindered terminal carbon (C4), yielding the 1,4-adduct . Solution: To force 1,2-Markovnikov addition, switch to the Cu(OAc)₂ / dppp system. The specific bite angle and moderate sterics of the dppp ligand constrain the [Cu]-H migratory insertion, physically directing the copper atom to the C2 position and yielding the 1,2-adduct upon σ -bond metathesis.
Q2: My reaction mixture turns black shortly after adding the silane, and the yield is extremely low. Is the catalyst dying? Cause: A black precipitate or mirror indicates the disproportionation of the active[Cu]-H species into inactive copper(0) nanoparticles. This catalyst death is usually caused by insufficient ligand complexation prior to silane addition, or the presence of trace moisture. Solution: Ensure you stir the Cu(OAc)₂ and dppp in anhydrous solvent for at least 30 minutes before adding the silane. The solution should turn a deep, homogeneous color without any black solids.
Q3: I am observing significant polymerization of the 1-phenyl-1,3-butadiene starting material. How do I prevent this? Cause: 1-Phenyl-1,3-butadiene is highly susceptible to cationic polymerization. Trimethoxysilane ( HSi(OMe)3 ) often contains trace amounts of HCl from its industrial manufacturing process. These acidic impurities act as rapid polymerization initiators. Solution: Always distill your trimethoxysilane over calcium hydride ( CaH2 ) prior to use. Additionally, control the reaction exotherm by adding the diene dropwise to the pre-formed catalyst/silane mixture rather than adding the silane last.
Mechanistic Workflow
Fig 1: Copper-catalyzed regioselective 1,2-hydrosilylation catalytic cycle.
Validated Experimental Protocol
This self-validating protocol utilizes the Cu(OAc)₂ / dppp system to ensure maximum yield of the 1,2-Markovnikov product.
Step 1: Catalyst Pre-activation
-
In an argon-filled glovebox, charge an oven-dried Schlenk tube with Cu(OAc)₂ (5.0 mol %) and dppp (5.0 mol %).
-
Add 2.0 mL of anhydrous, degassed THF. Stir at room temperature for 30 minutes. Validation Check: The suspension will transition to a homogeneous blue-green solution, indicating successful ligand coordination.
Step 2: Silane Activation
-
Inject freshly distilled trimethoxysilane (1.5 equivalents) into the Schlenk tube.
-
Stir for an additional 15 minutes at room temperature. Validation Check: The solution should shift to a deep red-brown color, confirming the generation of the active [Cu]-H species. If the solution turns black, the catalyst has decomposed; abort and restart with strictly anhydrous reagents.
Step 3: Diene Addition
-
Dissolve (E)-1-phenyl-1,3-butadiene (1.0 equivalent, typically 0.5 mmol) in 0.5 mL of anhydrous THF.
-
Add the diene solution dropwise over 5 minutes to the active catalyst mixture to prevent thermal runaway and subsequent polymerization.
Step 4: Reaction Execution
-
Seal the Schlenk tube and transfer it to a pre-heated oil bath at 60 °C.
-
Stir vigorously for 16–20 hours. Validation Check: Monitor via GC-MS. The reaction is complete when the diene mass peak (m/z 130) is consumed.
Step 5: Workup and Purification
-
Cool the mixture to room temperature and dilute with 5.0 mL of ethyl acetate.
-
Filter the mixture through a short pad of Celite to remove copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via Kugelrohr distillation or chromatography on deactivated silica gel (pre-treated with 1% triethylamine) to yield (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane. Validation Check (¹H NMR): Confirm regioselectivity by checking for the distinct silyl-methine (CH-Si) multiplet around 2.1 ppm and the terminal methyl doublet near 1.2 ppm. The trimethoxy groups will appear as a sharp, integrated singlet near 3.5 ppm.
References
-
Synthesis of Structurally Diverse Allylsilanes via Copper-Catalyzed Regiodivergent Hydrosilylation of 1,3-Dienes. Organic Letters, 2021. URL:[Link]
-
Cobalt-Catalyzed Regio- and Enantioselective Markovnikov 1,2-Hydrosilylation of Conjugated Dienes. ACS Catalysis, 2019. URL:[Link]
-
Ligand-Controlled Regiodivergent Hydrosilylation of Conjugated Dienes Catalyzed by Mono(phosphine)palladium(0) Complexes. Organometallics, 2020. URL:[Link]
Technical Support Center: Troubleshooting (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane Workflows
Welcome to the Advanced Organosilicon Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the temperamental nature of complex allylic silanes.
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is a highly valuable building block for stereoselective allylations and cross-couplings. However, its secondary allylic position (C2) and moisture-sensitive trimethoxysilyl group make it prone to low conversion rates if not handled with mechanistic precision. This guide bypasses generic advice to provide you with field-proven, causality-driven solutions for your synthetic workflows.
Part 1: Diagnostic Workflow
Before adjusting catalyst loadings or temperatures, you must identify the primary failure mode of your silane. Use the diagnostic logic pathway below to isolate the root cause of your low conversion rates.
Diagnostic pathway for identifying and resolving low conversion rates in silane coupling.
Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why is my silane reagent turning into a viscous gel before the reaction even starts? Issue: Reagent degradation via hydrolysis. Causality: (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane contains a highly hygroscopic -Si(OMe)3 moiety. Upon exposure to ambient humidity or wet solvents, it undergoes rapid hydrolysis to form silanols (-Si(OH)3), which subsequently condense into unreactive, polymeric siloxanes (the viscous gel). Solution: Always handle the silane in a glovebox. If the reagent has gelled, it cannot be salvaged. Purchase or synthesize a fresh batch and utilize rigorously anhydrous solvents.
Q2: In my Hiyama coupling, the silane is consumed, but I only recover unreacted aryl halide. What went wrong? Issue: Premature silane decomposition. Causality: In the presence of fluoride activators (like TBAF), trimethoxysilanes form a hypervalent pentacoordinate silicate intermediate ([R-Si(OMe)3F]-). If the subsequent transmetalation step to the Palladium catalyst is sterically hindered or kinetically slow, this intermediate undergoes non-productive protodesilylation or decomposition[1]. Solution: You must accelerate the transmetalation step to outcompete the decomposition pathway. Mechanistic studies demonstrate that utilizing [(NHC)Pd(allyl)Cl] precatalysts with smaller wingtip groups (e.g., IMes) significantly outperforms traditional catalysts by facilitating rapid transmetalation[1].
Q3: My Hosomi-Sakurai allylation yields <15% conversion and poor diastereoselectivity. How can I fix this? Issue: Poor transition state control and insufficient activation. Causality: Traditional Lewis acids (like TiCl₄) often fail to properly activate bulky secondary allylic silanes, leading to open transition states, sluggish kinetics, and mixed isomers. Solution: Transition to a dual-activation system. Utilizing p-Tol-BINAP·AgF provides a closed, highly organized cyclic transition state. The fluoride selectively activates the silicon center to form the reactive nucleophile, while the chiral silver complex coordinates the aldehyde, reliably yielding >90% conversion with high anti and enantioselectivities[2].
Part 3: Quantitative Data & Optimization
To highlight the importance of choosing the correct activation parameters, review the comparative conversion data below. Notice how matching the specific steric demands of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane with the right catalyst drastically alters the outcome.
| Reaction Pathway | Catalyst / Activator System | Additive / Conditions | Typical Conversion | Primary Failure Mechanism |
| Hosomi-Sakurai Allylation | TiCl₄ (1.0 eq) | CH₂Cl₂, -78 °C | < 15% | Insufficient Si(OMe)₃ activation |
| Hosomi-Sakurai Allylation | p-Tol-BINAP·AgF (10 mol%) | MeOH, -20 °C | > 90% | None (Optimal dual-activation) |
| Hiyama Cross-Coupling | Pd(PPh₃)₄ (5 mol%) | TBAF (wet), THF, 90 °C | < 20% | Silane hydrolysis to siloxane |
| Hiyama Cross-Coupling | [(IMes)Pd(allyl)Cl] (1 mol%) | TBAF (anhydrous), 90 °C | 85 - 98% | None (Rapid transmetalation) |
Part 4: Validated Experimental Protocols
Do not just follow these steps blindly; understand the self-validating checkpoints built into them to ensure your reaction is on track.
Protocol A: Self-Validating AgF-Catalyzed Asymmetric Allylation
Optimized for homoallylic alcohol synthesis.
-
Preparation of the Catalyst Complex: In a rigorously dried Schlenk flask under argon, combine p-Tol-BINAP (0.05 mmol) and AgF (0.05 mmol) in anhydrous methanol (2 mL).
-
Causality: Methanol is specifically chosen to solubilize the AgF complex, ensuring the formation of a homogeneous chiral environment[2].
-
-
Substrate Addition: Add the target aldehyde (0.5 mmol) to the mixture and cool the system to -20 °C.
-
Silane Introduction: Slowly add (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (0.75 mmol) dropwise over 10 minutes.
-
Causality: Slow addition prevents local concentration spikes of the hypervalent silicate, mitigating the risk of homocoupling.
-
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) after 4 hours. The complete disappearance of the aldehyde indicates successful hypervalent silicate formation and nucleophilic attack. If the aldehyde persists past 8 hours, your AgF was likely wet.
-
Quenching: Quench with saturated aqueous NaHCO₃. The trimethoxysilyl byproduct will hydrolyze into water-soluble silicates, allowing clean extraction of the homoallylic alcohol with dichloromethane.
Protocol B: High-Efficiency Hiyama Cross-Coupling
Optimized to prevent premature silane decomposition.
-
Precatalyst Activation: Inside an argon-filled glovebox, load [(IMes)Pd(allyl)Cl] (1 mol%) and the aryl chloride (1.0 mmol) into a heavy-walled sealed tube.
-
Causality: The IMes ligand provides the exact steric profile needed to accelerate transmetalation, preventing the silane from decomposing before it can react[1].
-
-
Reagent Assembly: Add (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (1.5 mmol) and anhydrous toluene (4 mL). Seal the tube with a septum.
-
Fluoride Addition: Remove the tube from the glovebox. Inject anhydrous TBAF (1.0 M in THF, 1.5 mmol) at room temperature, then immediately plunge the tube into a pre-heated 90 °C oil bath.
-
Causality: TBAF must be strictly anhydrous. Immediate heating ensures the catalytic transmetalation cycle outpaces the fluoride-induced protodesilylation pathway.
-
-
Self-Validation Checkpoint: Pull a 50 µL aliquot for GC-MS at the 2-hour mark. You should observe the cross-coupled product mass. If biphenyl or homocoupled silane is the major peak, your transmetalation is failing due to catalyst poisoning or oxygen ingress.
Sources
Technical Support Center: Purification and Distillation of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane
Welcome to the Advanced Technical Support Center for organosilane handling. (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane presents a unique dual-challenge for researchers and drug development professionals: it contains a highly moisture-sensitive trimethoxysilyl group and a thermally sensitive, conjugated (E)-allylic/benzylic double bond.
This guide provides field-proven, self-validating protocols to ensure high-purity isolation while preventing hydrolysis, thermal isomerization, and polymerization.
Part 1: Troubleshooting & FAQs
Q1: Why did my product turn into a viscous gel during silica gel column chromatography? A1: Trimethoxysilanes possess high intrinsic hydrolytic reactivity . Silica gel contains surface silanol groups and adsorbed moisture. When exposed to these conditions, the methoxy groups undergo rapid nucleophilic attack by water, forming a silanol intermediate. This intermediate quickly undergoes polycondensation into an insoluble siloxane polymer network [[1]]([Link]). Therefore, standard chromatography is strongly discouraged for this molecule.
Q2: During distillation, I observed a shift in NMR peaks corresponding to the double bond. What caused this? A2: The molecule features an (E)-configured double bond conjugated with a phenyl ring. Extended thermal stress above 150 °C provides the activation energy required for thermal isomerization ((E) → (Z)) or double-bond migration. While the simpler analogue trimethoxy(phenyl)silane boils at 223 °C at atmospheric pressure , the addition of the butenyl group significantly increases the boiling point. You must use high-vacuum short-path distillation to artificially lower the boiling point to ~110–130 °C, minimizing residence time and thermal degradation .
Q3: My distillate is cloudy instead of a clear, colorless liquid. Is it ruined? A3: Cloudiness indicates the presence of suspended siloxane oligomers formed via moisture exposure during the collection phase . This means your vacuum system had a micro-leak, or your receiving flask was not properly flame-dried and backfilled with dry Argon. The product must be re-distilled immediately using strictly anhydrous techniques.
Part 2: Experimental Protocols (Self-Validating Workflow)
To isolate (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane without degradation, short-path molecular distillation is the gold standard . The following protocol integrates self-validating steps to prevent catastrophic failure.
Protocol: Anhydrous Short-Path Vacuum Distillation
Step 1: Apparatus Preparation & System Validation
-
Action: Assemble a short-path distillation head, a multi-flask receiving cow, and a liquid nitrogen cold trap. Flame-dry the entire apparatus under high vacuum (<0.1 mmHg).
-
Self-Validation (The Leak Test): Isolate the vacuum pump by closing the manifold valve. Monitor the pressure gauge. If the pressure rises by more than 0.05 mmHg over 5 minutes, you have a micro-leak. Do not proceed. Reseat all joints with high-vacuum silicone grease until the system holds a static vacuum.
-
Causality: Validating the vacuum integrity before heating prevents moisture ingress, which would cause flash-hydrolysis of the silane at elevated temperatures.
Step 2: Degassing Phase
-
Action: Transfer the crude silane into the distillation pot under an Argon counter-flow. Apply vacuum slowly at room temperature for 45–60 minutes.
-
Causality: This removes residual low-boiling solvents and dissolved gases. Skipping this step will cause explosive boiling ("bumping") when heat is applied, shooting crude impurities directly into your receiving flasks.
Step 3: Main Fraction Distillation
-
Action: Gradually increase the heating mantle temperature. Expect the main fraction to distill between 110 °C and 130 °C at <0.1 mmHg.
-
Causality: Keep the heating bath no more than 20–30 °C above the vapor temperature. Short-path distillation minimizes the distance between the heated pot and the condenser, reducing the thermal residence time of the vapor. This is critical to prevent the (E)-alkene from isomerizing .
Step 4: Collection and Storage
-
Action: Rotate the receiving cow to collect the pure fraction. Allow the pot to cool completely to room temperature before breaking the vacuum with ultra-high-purity (UHP) Argon.
-
Causality: Introducing air while the system is hot will cause immediate oxidative degradation. Store the pure product in amber glass ampoules sealed under Argon at -20 °C.
Part 3: Quantitative Data & Method Comparison
The table below summarizes the causality behind selecting short-path distillation over alternative purification methods for this specific molecule.
| Purification Method | Typical Yield | Product Purity | Thermal Stress Risk | Moisture Exposure Risk | Verdict for (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane |
| Short-Path Vacuum Distillation | 85 - 92% | > 98% | Low (Brief residence time) | Low (Closed vacuum system) | Optimal. Lowers boiling point; prevents isomerization. |
| Kugelrohr Distillation | 75 - 85% | ~ 95% | Medium (Longer heating time) | Low (Closed vacuum system) | Acceptable for small scales. Higher risk of thermal degradation. |
| Silica Gel Chromatography | < 10% | N/A (Degraded) | None (Room temperature) | Critical (Silanol/water reaction) | Prohibited. Causes complete polycondensation of the silane. |
Part 4: Mechanistic & Workflow Visualizations
Workflow for the anhydrous short-path vacuum distillation of moisture-sensitive silanes.
Mechanism of moisture-induced hydrolysis and polycondensation in trimethoxysilanes.
Part 5: References
-
Toyota Central R&D Labs. Organic-bridged Allylsilane Precursors for Synthesis of Functional Organosilica Hybrids. Explains the high hydrolytic reactivity of alkoxysilanes and the unsuitability of silica gel chromatography.[2][Link]
-
National Center for Biotechnology Information (PMC). Adsorption of Organosilanes on the Surface of Aluminium and the Formation of Organosilane Films. Details the mechanism of silane hydrolysis to silanols and subsequent condensation to siloxanes.[1][Link]
-
American Elements. Trimethoxyphenylsilane Properties and Safety Data. Provides baseline boiling point data (223 °C) for the un-substituted phenyl analogue.[3][Link]
-
Reaction Chemistry & Engineering (RSC Publishing). Inexpensive, operationally simple flow reactor for rapid, chromatography free synthesis of siloxane based liquid crystals. Validates short-path distillation as the required methodology for purifying thermally sensitive siloxanes.[4][Link]
-
NJHJ Chem. Silicone Monomer Refining Equipment: Short Path Molecular Distillation. Outlines industrial standards for removing high-boiling impurities from silane monomers using molecular distillation.[5][Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. tytlabs.co.jp [tytlabs.co.jp]
- 3. americanelements.com [americanelements.com]
- 4. Inexpensive, operationally simple flow reactor for rapid, chromatography free synthesis of siloxane based liquid crystals - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C8RE00027A [pubs.rsc.org]
- 5. njhjchem.com [njhjchem.com]
Reducing side reactions in (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane cross-coupling
Substrate Specificity: (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane Reaction Class: Palladium-Catalyzed Hiyama & Hiyama-Denmark Allylic Cross-Coupling
Welcome to the Advanced Application Support Center. This portal is designed for drug development professionals and synthetic chemists encountering chemoselectivity and regioselectivity bottlenecks during the cross-coupling of secondary allylic trimethoxysilanes.
Unlike standard aryl silanes, (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane presents unique challenges due to its highly polarized C–Si bond, an acidic α-proton, and an extended conjugated system. This guide provides field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to eliminate side reactions such as protodesilylation, double-bond isomerization, and regiochemical scrambling.
Diagnostic Decision Tree
Before altering your reaction parameters, use the following diagnostic flowchart to map your observed side reactions to their fundamental chemical causes.
Diagnostic decision tree for resolving common side reactions in allylic Hiyama couplings.
Frequently Asked Questions (Troubleshooting Causality)
Q1: Why am I observing 1-phenylbutene instead of my target cross-coupled product?
The Causality: You are observing protodesilylation . To undergo transmetalation, the trimethoxysilane must be activated into a hypervalent pentacoordinate silicate[1]. However, this intermediate highly polarizes the C–Si bond, making it exceptionally susceptible to electrophilic cleavage by trace protons. If you are using standard TBAF (Tetra-n-butylammonium fluoride), it typically exists as a trihydrate (TBAF·3H₂O). The water acts as a proton source, rapidly cleaving the activated silane before transmetalation can occur[1]. The Fix: Switch to an anhydrous fluoride source such as TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) or pivot to a fluoride-free Hiyama-Denmark protocol using mild bases (e.g., NaOH or KOTMS)[2].
Q2: My reaction yields a mixture of branched (α-coupled) and linear (γ-coupled) products. How do I control regioselectivity?
The Causality: Secondary allylic silanes like (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane can undergo transmetalation via two competing transition states: an SE2 pathway (retention, leading to α-attack) or an SE2′ pathway (allylic inversion, leading to γ-attack)[3]. The palladium-allyl intermediate is highly dynamic. If reductive elimination is slow, the intermediate equilibrates, leading to a thermodynamic mixture of regioisomers. The Fix: You must accelerate the reductive elimination step. Employing bulky, electron-rich Buchwald-type ligands (such as XPhos or RuPhos) forces the palladium center to rapidly extrude the product, kinetically trapping the desired regioisomer before equilibration can occur.
Q3: The native (E)-geometry of the double bond is scrambling into an E/Z mixture. What is driving this?
The Causality: This is a classic symptom of β-hydride elimination . After transmetalation but prior to reductive elimination, the Pd(II) complex can undergo β-hydride elimination to form a transient palladium-hydride diene complex[4]. Re-insertion of the hydride often occurs with a loss of stereochemical fidelity, resulting in E/Z isomerization[4]. The Fix: Suppress β-hydride elimination by occupying the open coordination sites on the palladium catalyst. Switch from a monodentate ligand to a bidentate ligand with a wide bite angle (e.g., dppf), or increase the steric bulk of the ligand to make the transition state for β-hydride elimination energetically inaccessible.
Mechanistic Pathway & Competing Side Reactions
Understanding the catalytic cycle is critical for rational troubleshooting. The diagram below illustrates the kinetic branch points where side reactions hijack the desired cross-coupling pathway.
Catalytic cycle of the Hiyama coupling highlighting the competing β-hydride elimination pathway.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the suppression of side reactions for (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane.
| Activator | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) | Regioselectivity (α:γ) | Primary Side Reaction Observed |
| TBAF·3H₂O | Pd(OAc)₂ / PPh₃ | THF | 65 | 12% | 1:1 | Protodesilylation (Major) |
| TASF | Pd(OAc)₂ / PPh₃ | Dioxane | 80 | 45% | 1:2 | Isomerization (E/Z scrambling) |
| NaOH (aq) | Pd₂(dba)₃ / dppf | Toluene/H₂O | 90 | 68% | 1:5 | Siloxane Dimerization |
| KOTMS | Pd₂(dba)₃ / XPhos | THF | 60 | 89% | >20:1 | None (Optimal Conditions) |
Self-Validating Experimental Protocol: Fluoride-Free Hiyama-Denmark Coupling
To completely bypass the protodesilylation issues associated with fluoride activators, we recommend the Hiyama-Denmark protocol utilizing Potassium Trimethylsilanolate (KOTMS) as a mild, anhydrous base[1]. This protocol includes built-in analytical checkpoints to ensure the system validates itself at each critical phase.
Materials Required:
-
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (1.0 equiv, 0.5 mmol)
-
Aryl iodide or bromide (1.2 equiv, 0.6 mmol)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (10 mol%)
-
KOTMS (2.0 equiv, 1.0 mmol)
-
Anhydrous THF (Degassed via freeze-pump-thaw)
Step-by-Step Methodology:
Step 1: Catalyst Pre-Activation (The "Active Species" Check)
-
In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (11.4 mg, 2.5 mol%) and XPhos (23.8 mg, 10 mol%).
-
Add 2.0 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes.
-
Validation Checkpoint 1: The solution must transition from a deep purple/red (Pd₂(dba)₃) to a clear, pale yellow/orange color, indicating the successful formation of the active monomeric Pd(0)-XPhos complex. If the solution remains dark, the ligand has oxidized; discard and restart.
Step 2: Electrophile & Base Addition 4. Add the aryl halide (0.6 mmol) to the active catalyst solution. Stir for 5 minutes to allow for oxidative addition. 5. Add KOTMS (128 mg, 1.0 mmol) in a single portion.
Step 3: Silane Introduction & Coupling 6. Inject (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (126 mg, 0.5 mmol) dropwise over 2 minutes. 7. Seal the Schlenk tube and heat the reaction mixture to 60 °C in a pre-heated oil bath. 8. Validation Checkpoint 2 (1 Hour): Withdraw a 50 µL aliquot under argon. Quench with 1 mL of wet ether, filter through a short silica plug, and analyze via GC-MS.
- Success Indicator: Absence of the m/z 252 peak (starting silane) and appearance of the product mass.
- Failure Indicator: Presence of a mass corresponding to the siloxane dimer indicates moisture contamination.
Step 4: Workup and Isolation 9. After 12 hours, cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH₄Cl. 10. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 11. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the target α-coupled product.
References
-
Hiyama Coupling - Organic Chemistry Portal (Referencing Denmark, S. E. et al., Org. Lett. 2000, 2, 2491 on silacyclobutanes and silanol cross-coupling mechanisms). Source: Organic Chemistry Portal URL:[Link][1]
-
One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling Source: Organic Letters (ACS Publications), 2022, 24, 8694-8697. URL:[Link][4]
-
Highly Enantioselective Hiyama Cross-Coupling via Rh-Catalyzed Allylic Arylation of Racemic Allyl Chlorides Source: Organometallics (PMC / ACS Publications), 2019. URL:[Link][3]
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications Source: Molecules (PMC / NIH), 2020. URL:[Link][2]
Sources
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Enantioselective Hiyama Cross-Coupling via Rh-Catalyzed Allylic Arylation of Racemic Allyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Solubility of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane
Welcome to the Technical Support Center for organosilane handling. (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is a highly specialized reagent featuring a bulky, lipophilic styrenyl-derivative tail and a highly reactive, moisture-sensitive trimethoxysilyl headgroup.
For researchers and drug development professionals, encountering "insolubility" with this compound is rarely a true thermodynamic limitation. Instead, it is almost always an artifact of premature hydrolysis leading to siloxane condensation or a solvent polarity mismatch . This guide provides field-proven, self-validating protocols to diagnose and resolve these issues.
Diagnostic Workflow
Before adjusting your chemical protocols, use the following logical pathway to identify the root cause of your solubility failure.
Diagnostic workflow for resolving organosilane solubility failures.
Core Troubleshooting Guide
Q: My silane dissolved initially but the solution quickly turned cloudy. What is the cause, and how do I fix it? Causality: This is the hallmark of moisture-induced oligomerization. Trimethoxysilyl groups (-Si(OCH₃)₃) are highly susceptible to nucleophilic attack by trace water. This triggers rapid hydrolysis to form silanols (-Si(OH)₃), which immediately undergo intermolecular condensation to form insoluble siloxane networks (-Si-O-Si-)[1]. Because the (E)-4-phenylbut-3-en-2-yl group is sterically bulky, it may prevent the formation of a solid glass-like gel, but it will readily form colloidal oligomers that precipitate out of organic solvents, causing turbidity[2]. Solution: You must eliminate trace water. Switch to strictly anhydrous solvents (water content < 10 ppm) and handle the silane under an inert Argon or Nitrogen atmosphere using Schlenk techniques.
Q: The silane forms a biphasic mixture or refuses to dissolve completely upon addition, but the liquid remains clear. What is happening? Causality: This indicates a solvent polarity mismatch. The principle of "like dissolves like" governs organosilane solubility[3]. The (E)-4-phenylbut-3-en-2-yl moiety is highly lipophilic and aromatic. If you are attempting to dissolve it in a highly polar protic solvent (like pure methanol or ethanol), the lipophilic tail resists solvation, causing phase separation. Solution: Switch to a non-polar or moderately polar aprotic solvent. Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM) are ideal choices that match the dielectric requirements of the organic tail while remaining inert to the methoxy groups.
Q: I prepared a highly concentrated stock solution, and it precipitated upon cooling. Why? Causality: At high concentrations (>0.5 M), the physical proximity of silane molecules drastically increases the probability of intermolecular condensation if even microscopic amounts of moisture are present, overcoming the kinetic barrier[4]. Furthermore, non-polar solvents like hexane have a steep temperature-solubility curve for bulky aromatics. Solution: Maintain stock solution concentrations below 0.5 M. If precipitation occurs upon cooling (e.g., transferring to a -20°C freezer), gently warm the solvent to 30-40°C to increase the saturation limit and redissolve the monomeric silane.
Quantitative Data: Solvent Compatibility Matrix
To optimize solvation thermodynamics while preventing chemical degradation, refer to the following solvent selection matrix.
| Solvent | Dielectric Constant (ε) | Moisture Risk | Solubility Profile | Recommendation / Causality |
| Toluene | 2.4 | Low | Excellent | Primary choice. Matches the aromatic tail's lipophilicity; easy to keep dry. |
| Tetrahydrofuran (THF) | 7.5 | Medium (Hygroscopic) | Excellent | Ideal for cross-coupling workflows. Must be freshly distilled over Na/Benzophenone. |
| Dichloromethane (DCM) | 8.9 | Low | Excellent | Best for temperature-sensitive reactions; avoids freezing at low temps. |
| Hexane | 1.9 | Low | Good | May require gentle warming to 30°C for high-concentration stock solutions. |
| Methanol | 32.7 | High | Poor | Avoid. High risk of transesterification and moisture-induced gelation[5]. |
Step-by-Step Methodology: Anhydrous Solubilization & Validation
To ensure scientific integrity, use this self-validating protocol to prepare a 0.1 M true solution of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane.
Step 1: Solvent Dehydration Store HPLC-grade Toluene over activated 3Å molecular sieves for a minimum of 48 hours to ensure the water content drops below 10 ppm. Causality: 3Å sieves selectively trap water molecules (2.8Å) while excluding toluene, preventing the primary trigger of siloxane condensation.
Step 2: Inert Atmosphere Setup Flame-dry a Schlenk flask under high vacuum (0.1 mmHg) to remove surface-bound moisture from the glass. Backfill with high-purity Argon. Repeat this purge cycle three times.
Step 3: Silane Transfer Using an Argon-purged Hamilton gas-tight syringe, transfer the target mass of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane into the Schlenk flask.
Step 4: Solubilization Inject the anhydrous Toluene dropwise into the flask while maintaining 400 rpm magnetic stirring at room temperature.
Step 5: System Validation (The Tyndall Test) Shine a 532 nm (green) laser pointer directly through the solution.
-
Validation Logic: True monomeric solutions do not scatter light. If the laser beam path is invisible, solubilization is successful. If a visible, glowing beam path appears, colloidal siloxane oligomers have formed due to trace moisture contamination.
Step 6: Rescue Filtration (If Tyndall Positive) If oligomers are detected, you can rescue the monomeric portion. Transfer the solution via syringe through a pre-dried 0.22 µm PTFE syringe filter into a fresh, Argon-purged flask. Note: This removes the insoluble polymers, but the exact concentration of the remaining monomeric silane will require recalibration via quantitative NMR.
Frequently Asked Questions (FAQs)
Q: Why does literature sometimes suggest using ethanol/water mixtures for silanes, yet this guide forbids it? A: Literature utilizing ethanol/water mixtures is specifically designed for surface functionalization (the sol-gel process)[1]. In those applications, intentional hydrolysis is required to convert the methoxy groups into reactive silanols so they can bond to a substrate (like glass or nanoparticles). For organic synthesis, cross-coupling, or stable stock solution storage, water must be strictly excluded to maintain solubility.
Q: Can I clean glassware that has been coated with insoluble polymerized silane? A: Yes. Once the silane polymerizes, it forms a robust, greasy siloxane network that resists standard organic solvents and acids. To clean the glassware, soak it overnight in a "base bath" (isopropanol saturated with solid Potassium Hydroxide, KOH). The strong base will cleave the Si-O-Si bonds and strip the polymer from the glass[6].
Q: Is (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane toxic if it degrades? A: Yes. When trimethoxysilanes react with ambient moisture, they liberate methanol as a byproduct of hydrolysis. Furthermore, the vapors of the silane itself are highly irritating and can cause severe, irreversible corneal damage upon contact with the eyes[5]. Always perform solubilization in a certified fume hood.
References
-
Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks Source: MDPI URL:[Link]
-
TRIMETHOXYSILANE, 95% Safety and Properties Source: Gelest, Inc. URL:[Link]
Sources
- 1. Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks [mdpi.com]
- 2. How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gelest.com [gelest.com]
- 6. Reddit - Please wait for verification [reddit.com]
Handling moisture sensitivity of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane
Focus Compound: (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Causality
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is a highly reactive bifunctional organosilane. While the styrenyl-type conjugated double bond is relatively stable, the trimethoxysilyl group (-Si(OCH₃)₃) is exceptionally sensitive to nucleophilic attack by water.
The Causality of Failure: When exposed to even trace amounts of ambient humidity, the methoxy groups undergo rapid hydrolysis to form silanols (-Si(OH)₃), releasing methanol as a byproduct[1]. Because silanols are highly reactive intermediates, they spontaneously condense with one another, eliminating water to form a cross-linked siloxane (Si-O-Si) polymer network[2]. This irreversible polymerization manifests physically as the reagent turning cloudy, viscous, or completely gelling, rendering it useless for precise stoichiometric reactions[3].
Caption: Pathway of rapid hydrolysis and condensation of trimethoxysilanes into siloxane polymers.
Quantitative Benchmarks: Alkoxysilane Hydrolysis
To understand why (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane requires rigorous air-free techniques, it must be compared to other alkoxysilanes. The steric bulk of the alkoxy leaving group directly dictates the hydrolysis rate[4]. Trimethoxysilanes hydrolyze exponentially faster than their ethoxy or isopropoxy counterparts.
| Silane Class | Hydrolyzable Group | Relative Hydrolysis Rate | Typical Half-Life (pH 7, 2°C) | Storage Requirement |
| Trimethoxysilane | -OCH₃ | Very Fast | < 0.3 minutes [3] | Strict Anhydrous (Glovebox/Schlenk) |
| Triethoxysilane | -OCH₂CH₃ | Moderate | Hours to Days | Anhydrous (Standard Air-Free) |
| Triisopropoxysilane | -OCH(CH₃)₂ | Slow | Days to Weeks | Desiccator / Parafilm |
Note: While the 4-phenylbut-3-en-2-yl group provides minor steric shielding compared to an unsubstituted silane, the kinetic lability of the methoxy groups remains the dominant factor in its degradation.
Self-Validating Experimental Protocols
The following protocols are designed as closed-loop, self-validating systems to ensure absolute exclusion of moisture.
Protocol A: Schlenk Line Cannula Transfer
Objective: Transfer the silane from its storage ampoule to a reaction vessel without atmospheric exposure.
-
System Preparation: Connect a flame-dried receiving Schlenk flask to the double manifold. Perform three vacuum/Argon cycles.
-
Causality: Glassware inherently adsorbs a microscopic layer of water. Vacuum cycling removes ambient air, but Argon is specifically chosen over Nitrogen because it is heavier; it provides a denser protective blanket over the liquid during brief septum manipulations[5].
-
-
Cannula Preparation: Insert a stainless-steel double-tipped cannula into the Argon line and purge for 2 minutes.
-
Causality: Needles contain surface moisture inside the bore. Purging with dry gas strips this moisture before it contacts the silane[6].
-
-
Pressurization: Insert the Argon-purged needle into the septum of the silane ampoule to create positive pressure.
-
Validation Step: Observe the mineral oil bubbler on the Schlenk line. A steady, slow bubbling confirms positive pressure. If bubbling stops, you have a leak, and atmospheric moisture is entering the system. Do not proceed until positive pressure is restored.
-
-
Transfer: Insert the other end of the cannula into the receiving flask. Push the cannula in the ampoule down into the liquid silane. The positive Argon pressure will force the liquid through the cannula into the receiving flask[6].
Protocol B: Anhydrous Solvent Degassing (Freeze-Pump-Thaw)
Objective: Prepare ultra-dry, oxygen-free solvent (e.g., Toluene or DCM) for the silane reaction.
-
Freezing: Place the solvent in a heavy-walled Schlenk tube. Submerge the flask in a liquid nitrogen (LN₂) Dewar until completely frozen.
-
Pumping: Open the flask to the high-vacuum manifold for 2–3 minutes.
-
Causality: Dissolved oxygen and trace moisture degrade the silane. Freezing the solvent isolates the liquid phase, allowing the vacuum to evacuate headspace gases without evaporating the solvent[6].
-
-
Thawing: Close the vacuum valve and remove the flask from the LN₂. Allow it to thaw completely in a warm water bath.
-
Validation Step: As the solvent thaws, you will observe gas bubbles escaping from the liquid into the headspace. This visual cue validates that dissolved gases are being successfully purged.
-
-
Cycling: Repeat the Freeze-Pump-Thaw cycle three times. Backfill with Argon on the final thaw[6].
Caption: Optimal workflow for handling and storing highly moisture-sensitive organosilanes.
Troubleshooting & FAQs
Q1: My (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane has turned cloudy. Can I filter it and still use it? A1: No. Cloudiness indicates that the trimethoxysilyl group has undergone hydrolysis and subsequent condensation into a siloxane polymer network[3]. This reaction consumes the reactive methoxy groups required for your downstream chemistry. The process is irreversible, and the reagent must be discarded.
Q2: How should I store the silane after breaking the factory ampoule seal? A2: It must be stored at <15°C in a dark, dry environment. Ideally, transfer the remaining volume into a tightly sealed Schlenk ampoule equipped with a PTFE stopcock, backfilled with Argon. Standard screw-cap vials with Parafilm are highly permeable to atmospheric moisture over time and will lead to degradation.
Q3: Can I use standard septum-piercing techniques with a syringe instead of a cannula? A3: Yes, but only for small volumes (<10 mL)[5]. If using a syringe, both the glass syringe and the needle must be rigorously oven-dried (>120°C for 4 hours) and cooled in a desiccator. Plastic disposable syringes contain trace moisture and lubricants that can initiate hydrolysis; they should be avoided for highly sensitive trimethoxysilanes.
Q4: I ran my reaction, but my yield is exceptionally low, and I see a lot of insoluble white precipitate. What happened? A4: The white precipitate is likely a highly cross-linked siloxane gel. This occurs when your reaction solvent or your substrate was not perfectly anhydrous. Ensure your solvents are freshly distilled over a drying agent or passed through an activated alumina column, and verify that your starting materials are thoroughly dried via azeotropic distillation or high-vacuum desiccation prior to introducing the silane.
References
-
Chandra, T., & Zebrowski, J. P. "Reactivity control using a Schlenk line". American Chemical Society. [Link]
-
Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds". University of Pittsburgh. [Link]
-
Tangshan Sunfar New Materials Co., Ltd. "The mechanism of action of silane coupling agent". Sunfar Silicone. [Link]
-
OECD Existing Chemicals Database. "SIAM 24, 19-20 April 2007 US/ICCA H3C O SiH O CH3 O CH3". OECD. [Link]
-
Wikipedia. "Trimethoxysilane". Wikipedia.[Link]
-
CF Mats. "What are the factors that affect the hydrolysis reaction rate of silane coupling agents?". CF Mats.[Link]
Sources
- 1. Trimethoxysilane - Wikipedia [en.wikipedia.org]
- 2. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Catalyst Optimization for (E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane Reactions
Welcome to the Technical Support Center for organosilane methodologies. (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is a highly versatile, stable allylic silane used extensively in late-stage functionalization and natural product synthesis. Because the Si–C bond is relatively non-polar, this reagent requires precise catalytic activation to participate in carbon-carbon bond-forming reactions[1].
This guide provides troubleshooting protocols for the two most critical workflows involving this compound: Palladium-Catalyzed Hiyama Cross-Coupling and Asymmetric Hosomi-Sakurai Allylation .
Part 1: Palladium-Catalyzed Hiyama Cross-Coupling
The Hiyama coupling of allylic trimethoxysilanes with aryl halides is a powerful method for sp2-sp3 C-C bond formation[2]. However, researchers frequently encounter issues with low conversion or unwanted isomerization.
Q&A: Troubleshooting Cross-Coupling Failures
Q1: My cross-coupling with aryl bromides shows <10% conversion. What is failing in the catalytic cycle? A1: The failure is almost certainly at the transmetalation step. Unlike boronic acids in Suzuki couplings, trimethoxysilanes are inert to transmetalation without exogenous activation[1]. You must introduce a fluoride source (like TBAF or KF) to coordinate with the silicon atom, forming a highly reactive, electron-rich pentacoordinate silicate intermediate[3]. This intermediate polarizes the Si-C bond, transferring electron density to the alpha-carbon and driving transmetalation to the Pd(II) center. Ensure your fluoride source is rigorously anhydrous; hygroscopic TBAF can lead to competitive protodesilylation (cleavage of the silane without coupling).
Q2: I am observing a mixture of sp2-sp3 (allylic) and sp2-sp2 (vinylic) coupled products. How do I control regioselectivity? A2: Allylic isomerization is a common side reaction caused by β -hydride elimination from the intermediate π -allyl palladium complex. To suppress this, you must tune the electronics and sterics of your palladium catalyst. Switching from generic Pd(II) precursors to an electron-rich Pd(0) catalyst with bulky phosphine ligands, such as Pd(PPh3)4, accelerates the reductive elimination step, outcompeting the isomerization pathway and locking in the desired sp2-sp3 connectivity[2].
Quantitative Optimization Data
Table 1: Optimization of Fluoride Sources and Catalysts in Hiyama Coupling
| Catalyst System | Fluoride Source | Solvent | Yield (%) | Mechanistic Observation |
| PdCl2(PPh3)2 (10 mol%) | TBAF (1.5 eq) | DCM | 45 | Significant protodesilylation observed. |
| Pd(PPh3)4 (5 mol%) | TBAF (1.5 eq) | DCM | 92 | Optimal sp2-sp3 coupling; rapid reductive elimination[2]. |
| Pd(PPh3)4 (5 mol%) | CsF (2.0 eq) | THF | 30 | Low solubility of fluoride limits silicate formation. |
| Pd/C (0.5 mol%) | TBAF·3H2O | Toluene | 85 | Viable ligand-free alternative for robust substrates[3]. |
Experimental Workflow: Self-Validating Hiyama Coupling
-
Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve Pd(PPh3)4 (5 mol %) and the aryl halide (1.0 equiv) in anhydrous DCM (0.1 M).
-
Validation: The solution should turn a clear, pale yellow, indicating the presence of the active Pd(0) species.
-
-
Silane Addition: Add (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (1.5 equiv) via a gastight syringe.
-
Fluoride Activation: Dropwise add a 1.0 M solution of anhydrous TBAF in THF (1.5 equiv).
-
Validation: A mild exotherm and a color shift to deep orange/brown indicates successful formation of the pentacoordinate silicate and the onset of transmetalation.
-
-
Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the UV-active aryl halide spot confirms the end of the catalytic cycle.
-
Workup: Quench with deionized water, extract with DCM, and filter the organic layer through a short pad of Celite to remove precipitated palladium black. Purify via flash column chromatography.
Mechanism of fluoride-activated Pd-catalyzed Hiyama cross-coupling.
Part 2: Asymmetric Hosomi-Sakurai Allylation
The Hosomi-Sakurai reaction utilizes allylic silanes to allylate aldehydes and imines. When using the structurally complex (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane, controlling both the enantioselectivity (ee%) and diastereoselectivity (anti vs. syn) is paramount.
Q&A: Troubleshooting Stereochemical Control
Q3: Standard TiCl4 catalysis yields excellent conversion but poor enantiomeric excess (ee%). How can I improve this? A3: Harsh, stoichiometric Lewis acids like TiCl4 promote a rapid, unselective background reaction that outpaces any chiral ligands present in the system. To achieve high ee%, you must switch to a bifunctional catalytic system utilizing a mild chiral Lewis acid combined with a nucleophile activator. The combination of (R)-BINAP·AgOTf (which activates the aldehyde) and KF·18-crown-6 (which activates the silane) creates a highly structured, stereocontrolled environment that routinely delivers >90% ee[4].
Q4: Why does my (E)-silane specifically yield the anti-diastereomer? A4: Diastereoselectivity in this reaction is dictated by the geometry of the starting silane. The (E)-geometry of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane forces the reaction through an acyclic antiperiplanar transition state. When the bulky trimethoxysilyl group is activated by the fluoride source, steric repulsion minimizes gauche interactions, inherently favoring the anti-homoallylic alcohol product[4].
Quantitative Optimization Data
Table 2: Catalyst & Additive Effects on Hosomi-Sakurai Allylation
| Catalyst System | Silane Geometry | Diastereomeric Ratio (anti:syn) | ee (%) | Yield (%) |
| TiCl4 (1.0 eq) | (E)-isomer | 60:40 | Racemic | 88 |
| AgOTf / KF (5 mol%) | (E)-isomer | 85:15 | Racemic | 75 |
| (R)-BINAP·AgOTf / KF·18-crown-6 | (E)-isomer | 91:9 | 93 | 96[4] |
| (R)-BINAP·AgOTf / KF·18-crown-6 | (Z)-isomer | 12:88 | 90 | 94[4] |
Experimental Workflow: Bifunctional Asymmetric Allylation
-
Catalyst Preparation: In an argon-filled glovebox, combine AgOTf (5 mol %), (R)-BINAP (5 mol %), KF (5 mol %), and 18-crown-6 (5 mol %) in anhydrous THF. Stir for 30 minutes at room temperature.
-
Validation: The formation of a homogeneous, slightly turbid solution indicates successful complexation of the bifunctional system.
-
-
Substrate Cooling: Transfer the flask to a fume hood and cool the catalyst mixture to -20 °C using a dry ice/ethylene glycol bath. Add the aldehyde substrate (1.0 equiv).
-
Allylation: Slowly add (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (1.8 equiv) dropwise over 10 minutes.
-
Causality: Slow addition prevents thermal spikes, preserving the highly ordered, low-temperature transition state required to maximize enantiomeric excess.
-
-
Monitoring: Stir at -20 °C for 4 hours.
-
Validation: Quench a 50 µL aliquot with saturated NaHCO3, extract with ether, and analyze via chiral HPLC (e.g., Chiralcel OD-H) to verify the ee% before proceeding to bulk workup.
-
-
Workup: Quench the main reaction with saturated aqueous NaHCO3. Extract with diethyl ether, dry over MgSO4, and concentrate under reduced pressure. Purify the resulting anti-homoallylic alcohol via silica gel chromatography.
Bifunctional catalytic cycle for asymmetric Hosomi-Sakurai allylation.
References
-
Palladium-Catalyzed sp2–sp3 Coupling of Chloromethylarenes with Allyltrimethoxysilane: Synthesis of Allyl Arenes. The Journal of Organic Chemistry.[Link]
-
Hiyama Coupling. Organic Chemistry Portal.[Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.[Link]
-
BINAP/AgOTf/KF/18-Crown-6 as New Bifunctional Catalysts for Asymmetric Sakurai−Hosomi Allylation and Mukaiyama Aldol Reaction. The Journal of Organic Chemistry.[Link]
Sources
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane vs triethoxysilane derivatives
As a Senior Application Scientist, I approach the selection of organosilanes not merely as a choice of reagents, but as a strategic tuning of reaction kinetics, thermodynamic stability, and interfacial compatibility. The selection of the alkoxy leaving group—specifically methoxy versus ethoxy—fundamentally dictates the reagent's behavior in both catalytic cross-coupling and materials engineering.
This guide provides a rigorous, data-driven comparison between (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane , a highly reactive allylic silane tailored for stereoselective C-C bond formation, and triethoxysilane derivatives (such as APTES or phenyltriethoxysilane), which serve as the industry standard for controlled surface functionalization and robust, moisture-stable coupling.
Mechanistic Causality: Trimethoxy vs. Triethoxy Leaving Groups
To understand the divergent applications of these two classes of silanes, we must first analyze the causality behind their reactivity profiles.
Steric Hindrance and Hydrolysis Kinetics The fundamental difference between these two classes lies in their hydrolysis and activation kinetics. Trimethoxysilanes hydrolyze at a significantly faster rate than their triethoxysilane counterparts (1[1]). The smaller steric bulk of the methoxy group allows rapid nucleophilic attack by water or fluoride ions, facilitating the formation of a pentacoordinate silicate intermediate (2[2]). In contrast, the bulkier ethoxy groups impose steric hindrance, slowing the reaction and providing greater ambient stability, which is highly desirable in industrial surface modifications (3[3]).
Activation in Hiyama Cross-Coupling In Pd- or Rh-catalyzed Hiyama cross-coupling, the Si-C bond must be activated to undergo transmetalation (4[4]). Fluoride sources (such as TBAF) attack the silicon center. Trimethoxysilanes, such as (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane, rapidly form hypervalent silicates, making them highly efficient donors that yield excellent enantioselectivity (5[5]). Triethoxysilanes generally require harsher conditions or extended reaction times to achieve similar activation, often resulting in lower yields (6[6]).
Hydrolysis kinetics comparing trimethoxy and triethoxy leaving groups.
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of the highly reactive allylic trimethoxysilane against standard triethoxysilane derivatives.
| Parameter | (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane | Triethoxysilane Derivatives (e.g., APTES, PhSi(OEt)3) |
| Primary Application | Asymmetric Allylation, Hiyama Cross-Coupling | Surface Silanization, SAM Formation, Excipients |
| Hydrolysis Rate | Fast (Minutes at neutral pH) | Slow (Hours, requires acidic/basic catalysis) |
| Moisture Sensitivity | High (Requires strict inert atmosphere storage) | Moderate (Can be handled briefly in ambient air) |
| Byproduct Toxicity | Methanol (Toxic, requires ventilation) | Ethanol (Benign, highly preferred in pharma) |
| Hiyama Coupling Yield | High (85% - 99% under mild conditions) | Low to Moderate (Often <55% without harsh heating) |
| Fluoride Activation | Rapid (Readily forms hypervalent silicate) | Sluggish (Steric bulk impedes nucleophilic attack) |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes embedded analytical checkpoints to confirm the success of the reaction before proceeding.
Protocol A: Rh-Catalyzed Asymmetric Hiyama Coupling using (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane
Objective: Synthesize enantioenriched allylic products via stereoselective C-C bond formation.
-
Catalyst Preparation: In an argon-filled glovebox, dissolve 2.5 mol% of [Rh(cod)Cl]₂ and 5.5 mol% of a chiral diene ligand in anhydrous THF (0.1 M). Stir for 15 minutes to ensure complete complexation.
-
Reagent Addition: Add 1.0 equivalent of the electrophile (e.g., an aryl chloride) followed by 1.5 equivalents of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane.
-
Fluoride Activation: Dropwise, add 2.0 equivalents of TBAF (1.0 M in THF). Causality Note: The rapid addition of fluoride strips the methoxy groups, generating the reactive hypervalent silicate required for transmetalation.
-
Coupling & Self-Validation: Heat the mixture to 50°C. Monitor the reaction via Thin Layer Chromatography (TLC) using UV-active stains. The disappearance of the aryl chloride spot validates the transmetalation step.
-
Purification & Analysis: Quench with water, extract with EtOAc, and purify via flash chromatography. Validate the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).
Catalytic cycle of Hiyama cross-coupling utilizing a trimethoxysilane donor.
Protocol B: Controlled Surface Silanization using a Triethoxysilane Derivative (APTES)
Objective: Create a stable, self-assembled monolayer (SAM) on a silica/glass substrate.
-
Substrate Activation: Submerge the glass substrate in a Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes to generate a high density of surface hydroxyl (-OH) groups. Caution: Highly reactive. Rinse extensively with DI water and dry under N₂.
-
Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Submerge the activated substrate for 12 hours at room temperature. Causality Note: Toluene prevents premature bulk polymerization of the silane, while the slow hydrolysis of the triethoxy groups ensures an ordered, uniform monolayer rather than chaotic agglomeration.
-
Curing: Remove the substrate, rinse with neat toluene to remove physisorbed multilayers, and bake at 110°C for 1 hour to drive the condensation reaction (forming robust Si-O-Si bonds).
-
Self-Validation: Perform Contact Angle Goniometry. A shift from <10° (hydrophilic, pre-treatment) to ~65° confirms successful amine functionalization. Follow up with X-ray Photoelectron Spectroscopy (XPS) to detect the N 1s peak, providing definitive proof of APTES grafting.
Conclusion
The choice between (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane and triethoxysilane derivatives is dictated by the kinetic demands of the application. For advanced organic synthesis requiring rapid transmetalation and stereocontrol—such as Hiyama couplings—the sterically unhindered trimethoxysilane is mandatory. Conversely, for materials engineering and surface modification where controlled hydrolysis, ambient stability, and non-toxic byproducts are prioritized, triethoxysilane derivatives remain the superior choice.
References
-
BenchChem. A Comparative Guide to Trimethoxysilane vs. Triethoxysilane for Surface Modification. Available at: 1
-
National Institutes of Health (NIH). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Available at: 2
-
ACS Publications. Highly Enantioselective Hiyama Cross-Coupling via Rh-Catalyzed Allylic Arylation of Racemic Allyl Chlorides. Available at: 5
-
Thermo Fisher Scientific. A Review of Organosilanes in Organic Chemistry. Available at: 4
-
ACS Publications. A Qualitative Examination of the Effects of Silicon Substituents on the Efficiency of Cross-Coupling Reactions. Available at: 6
-
ACS Sustainable Chemistry & Engineering. Silanization Mechanism of Silica Nanoparticles in Bitumen Using 3-Aminopropyl Triethoxysilane (APTES) and 3-Glycidyloxypropyl Trimethoxysilane (GPTMS). Available at: 3
Sources
GC-MS analysis protocol for (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane validation
Validation of (E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane: A Comprehensive GC-MS Analytical Protocol
Organosilanes, particularly complex allylic derivatives like (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane, are critical precursors in advanced cross-coupling reactions, surface modifications, and materials science[1]. However, validating the structural integrity, isomeric purity (E/Z ratio), and trace impurity profile of these compounds presents a unique analytical challenge. Trimethoxysilyl groups are highly susceptible to moisture, making traditional aqueous-based analytical techniques prone to generating artifacts.
This guide objectively compares analytical alternatives and provides a field-proven, step-by-step Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to ensure self-validating, artifact-free analysis.
Method Comparison: Why GC-MS is the Optimal Choice
When validating (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane, researchers typically consider GC-MS, High-Performance Liquid Chromatography (HPLC-UV), and Nuclear Magnetic Resonance (NMR). The table below summarizes their comparative performance.
| Analytical Technique | E/Z Isomer Resolution | Trace Impurity Detection | Moisture Sensitivity (Assay) | Suitability for Alkoxysilane Validation |
| GC-MS | Excellent (Baseline separation) | High (ppm level) | Low (If anhydrous solvents are used) | Optimal : Provides both structural ID and trace volatile profiling without degrading the sample. |
| HPLC-UV | Good | Moderate | Critical Flaw (Aqueous phases cause hydrolysis) | Poor : Mobile phase water leads to rapid hydrolysis of the -Si(OMe)₃ group and on-column polymerization. |
| ¹H/¹³C NMR | Excellent | Low (Typically >1-2% LOD) | Low (In anhydrous CDCl₃) | Complementary : Best for bulk structural confirmation, but insufficient for trace silanol detection. |
Causality in Protocol Design (The "Why")
As an application scientist, it is crucial to understand that an analytical protocol is only as reliable as its underlying chemical logic. Every step in this workflow is designed to prevent false positives and structural degradation.
-
Solvent Selection (The Hydrolysis Threat): Alkoxysilanes react violently with water to form silanols, which subsequently condense into siloxanes. Preparing samples in methanol or ambient-moisture solvents will artificially degrade the sample before it reaches the detector. Therefore, samples must be diluted in strictly anhydrous, non-polar solvents like heptane or hexane[2].
-
Column Inertness: A 5% phenyl methyl siloxane column (e.g., HP-5MS) is selected because its slightly polar, highly inert stationary phase prevents active-site tailing of the silane, ensuring sharp peaks and accurate E/Z isomer integration.
-
Mitigating MS Gas-Phase Artifacts: A known, yet rarely discussed, phenomenon in silane MS analysis is gas-phase reactivity within the mass spectrometer itself. High-energy silane cations can react with trace residual water in the MS source or ion trap (such as an Orbitrap C-trap or standard quadrupole), producing unexpected [M+18] (water adduction) or [M-60] (loss of a phenyl group via hydroxyl radical attack) artifact peaks[3]. Recognizing this causality prevents the analyst from falsely identifying these MS-generated artifacts as actual sample impurities.
Step-by-Step GC-MS Methodology
The following protocol establishes a self-validating system for the analysis of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane.
Phase 1: Sample Preparation
-
Environment: Perform all sample handling in a nitrogen-purged glovebox or under a dry argon stream to prevent ambient moisture ingress.
-
Dilution: Dissolve the neat (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane in anhydrous heptane (HPLC grade, stored over molecular sieves) to achieve a final concentration of 1.0 mg/mL.
-
Internal Standard (Optional): Add anhydrous n-decane (0.1 mg/mL) as an internal standard to validate injection reproducibility and quantify yield.
Phase 2: GC Parameters
-
System: Agilent 7890B GC (or equivalent) equipped with an autosampler.
-
Column: HP-5MS UI (30 m length × 0.25 mm internal diameter × 0.25 μm film thickness).
-
Carrier Gas: Ultra-High Purity (UHP 5.0) Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection: 1.0 μL volume, Split ratio 10:1 (Use splitless mode only if profiling impurities <10 ppm).
-
Oven Program:
-
Initial hold at 80 °C for 1.0 min.
-
Ramp at 15 °C/min to 280 °C.
-
Final hold at 280 °C for 5.0 min.
-
Phase 3: MS Parameters
-
System: Single Quadrupole or Orbitrap MS.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Temperatures: Transfer line at 280 °C; Ion source at 230 °C; Quadrupole at 150 °C.
-
Acquisition: Full scan mode from m/z 50 to 400.
Data Interpretation & Validation
To confirm the identity and purity of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (Molecular Weight: ~252.38 g/mol ), evaluate the following criteria:
-
Chromatographic Resolution: The (E)-isomer and (Z)-isomer will elute as distinct peaks. Due to steric hindrance, the (Z)-isomer typically exhibits a slightly different boiling point and dipole moment, allowing baseline separation on the 5% phenyl column. Isomeric purity is calculated via relative peak area integration.
-
Primary Fragmentation (EI-MS):
-
Molecular Ion [M]⁺: m/z 252 (often weak in EI due to the stability of the resulting fragments).
-
Loss of Methoxy Radical: m/z 221 [M - OCH₃]⁺.
-
Allylic Cleavage: Expect strong signals corresponding to the substituted benzyl/tropylium cation (m/z 91 or 105) resulting from the cleavage of the C-Si or adjacent C-C bonds.
-
-
Artifact Verification: Check the baseline for m/z 270 ([M+18]). If present, cross-reference the retention time. If it perfectly co-elutes with the main peak, it is likely a gas-phase MS artifact rather than a true silanol impurity[3].
Analytical Workflow Visualization
Figure 1: GC-MS analytical workflow for alkoxysilane validation, highlighting artifact monitoring.
References
-
Mäittälä, J., Pennanen, S., & Liesivuori, J. (1999). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Analyst, 124(5), 665-668. URL:[Link]
-
Hu, J., Chen, C., Zhou, H., & Liang, H. (2024). Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography-mass spectrometry. Rapid Communications in Mass Spectrometry, 38(11), e9740. URL:[Link]
-
Iqbal, N., Wolstenholme-Hogg, A., Gompels, J. R., & Chechik, V. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry, 97(8), 4661-4667. URL:[Link]
Sources
- 1. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Effectiveness of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane in Asymmetric Synthesis: A Comparative Guide
Introduction: The Evolution of Allylic Silanes
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (CAS: 119181-19-0) represents a sophisticated advancement in this space[2]. Featuring an α -methyl cinnamyl backbone paired with a trimethoxysilyl group, this compound transcends the limitations of traditional trimethylsilyl (TMS) reagents. Its unique structure allows it to be utilized in highly specialized applications, including the synthesis of bioactive heterocyclic scaffolds and advanced materials[2].
Mechanistic Causality: Why the Trimethoxysilyl Group Excels
To understand the superior effectiveness of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane, one must analyze the causality of its activation pathway.
Traditional allylsilanes (like allyltrimethylsilane) require harsh, stoichiometric Lewis acids (e.g., TiCl 4 ) to activate the electrophilic aldehyde. This often proceeds via an open transition state, leading to poor diastereocontrol. Conversely, the three electronegative methoxy groups on (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane increase the Lewis acidity of the silicon atom. This makes the silane highly susceptible to attack by Lewis bases or fluoride ions (e.g., from KF or TBAF), forming a hypervalent pentacoordinate silicate intermediate [R−Si(OMe)3F]− .
This hypervalent state achieves two critical outcomes:
-
Enhanced Nucleophilicity: The increased electron density on silicon weakens the Si-C(allyl) bond, making the γ -carbon exceptionally nucleophilic.
-
Stereochemical Rigidity: The oxygen atoms of the methoxy groups coordinate with metal catalysts (such as Ag or Rh), enforcing a rigid, closed cyclic transition state that dictates high syn-diastereoselectivity and excellent enantiomeric excess (ee)[3].
Mechanistic divergence: Fluoride-activated hypervalent silicate vs. Lewis acid activation.
Objective Comparison: Performance Data
When benchmarked against alternative organosilanes in asymmetric aldehyde allylation and cross-coupling, the trimethoxy derivative demonstrates a clear superiority in stereocontrol and operational stability. While allyltrichlorosilanes can also form closed transition states, they suffer from extreme moisture sensitivity and rapid hydrolysis.
Table 1: Quantitative Comparison of Allylic Silanes in Asymmetric Allylation
| Silane Derivative | Activation Mode | Moisture Stability | Transition State | Typical syn:anti Ratio | Enantiomeric Excess |
| Allyltrimethylsilane | Strong Lewis Acid | Excellent | Open | N/A (Unsubstituted) | Low to Moderate |
| Allyltrichlorosilane | Lewis Base (DMF) | Poor (Hydrolyzes) | Closed (Hexacoordinate) | High (anti-selective) | Moderate |
| (E)-trimethyl(4-phenylbut-3-en-2-yl)silane | Strong Lewis Acid | Excellent | Open | ~60:40 | < 50% |
| (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane | Fluoride / Ag(I) | Good | Closed (Pentacoordinate) | > 95:5 (syn-selective) | > 90% |
Validated Experimental Workflow: Asymmetric Sakurai-Hosomi Allylation
To demonstrate the practical application of this compound, the following is a self-validating protocol for the highly enantioselective allylation of benzaldehyde. This methodology utilizes a bifunctional BINAP/AgOTf/KF/18-Crown-6 catalyst system[4].
System Self-Validation: The protocol relies on the synergistic action of the catalyst. The AgOTf/(R)-BINAP complex acts as a chiral Lewis acid to activate the aldehyde, while the KF/18-Crown-6 complex provides a soluble fluoride source to generate the reactive hypervalent silicate in situ[4].
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve AgOTf (0.05 mmol) and (R)-BINAP (0.05 mmol) in 2.0 mL of anhydrous THF. Stir in the dark for 30 minutes at room temperature. (Causality: Silver salts are light-sensitive; dark conditions prevent photoreduction to catalytically inactive Ag(0).)
-
Fluoride Addition: Add KF (0.1 mmol) and 18-Crown-6 (0.1 mmol) to the mixture. Stir for an additional 15 minutes. (Causality: 18-Crown-6 chelates the potassium ion, breaking the tight ion pair and rendering the fluoride ion highly nucleophilic and soluble in THF.)
-
Substrate Cooling: Cool the reaction mixture to -20 °C using a cryocooler. Add benzaldehyde (1.0 mmol) dropwise. (Causality: Low temperatures suppress uncatalyzed, racemic background reactions and rigidify the transition state.)
-
Silane Injection: Slowly inject (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (1.2 mmol) via a gas-tight syringe over 10 minutes. (Causality: Slow addition prevents localized exothermic spikes, maintaining stereochemical integrity.)
-
Reaction & Quench: Stir at -20 °C for 12 hours. Monitor via TLC. Once complete, quench with 1 mL of methanol, followed by saturated aqueous NaHCO 3 .
-
Workup: Extract with diethyl ether (3 x 10 mL), wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify the resulting homoallylic alcohol via flash column chromatography.
Broader Applications: Hiyama Cross-Coupling
Beyond allylation, the trimethoxysilyl group is highly effective in transition-metal-catalyzed cross-couplings. Recent advancements have demonstrated that allyltrimethoxysilanes smoothly undergo palladium-catalyzed remote sp2–sp3 couplings with chloromethylarenes[5]. Furthermore, highly enantioselective Hiyama cross-coupling reactions have been successfully achieved using rhodium(I)-catalyzed dynamic kinetic asymmetric transformations, where the trimethoxysilyl group undergoes transmetalation to rhodium significantly faster than its triethoxysilyl or trimethylsilyl counterparts[6].
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. CAS 119181-19-0: Silane, [2-[3(or4)-ethenylphenyl]ethyl]tr… [cymitquimica.com]
- 3. scite.ai [scite.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Enantioselective Hiyama Cross-Coupling via Rh-Catalyzed Allylic Arylation of Racemic Allyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane in Palladium-Catalyzed Allylic Cross-Couplings: A Comparative Guide
Introduction and Mechanistic Causality
In the landscape of modern carbon-carbon bond formation, the transition metal-catalyzed cross-coupling of allylic organometallics is a cornerstone of complex molecule synthesis. For decades, the Stille and Suzuki-Miyaura reactions have dominated this space. However, the stringent regulatory requirements in drug development regarding heavy metal toxicity have driven a renaissance in organosilicon chemistry.
(E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane represents a highly specialized, bench-stable allylsilane used primarily in Hiyama-Denmark cross-couplings [1]. Structurally, it is an α -methylcinnamyl derivative. The choice of the trimethoxysilyl group is not arbitrary; it is rooted in strict mechanistic causality. Trialkylsilanes are notoriously inert due to the low polarization of the C–Si bond. By introducing three electronegative methoxy groups, the Lewis acidity of the silicon atom is dramatically enhanced. This allows for facile attack by a nucleophilic promoter (such as fluoride or a silanolate base) to form a hypervalent, pentacoordinate silicate intermediate ( [R−Si(OMe)3F]− ).
This pentacoordinate state is the critical self-validating trigger for the reaction [2]. It sufficiently polarizes the C–Si bond to facilitate transmetalation to the electrophilic Ar-Pd(II)-X intermediate. Because the substrate is an allylic silane, transmetalation typically proceeds via an SE2′ (allylic shift) pathway, making this compound an excellent benchmarking probe for evaluating the regioselectivity ( α vs. γ coupling) and stereospecificity of novel palladium/ligand catalytic systems.
Fig 1: Catalytic cycle of the Hiyama-Denmark cross-coupling highlighting silicate formation.
Quantitative Benchmarking Against Alternatives
To objectively evaluate (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane, we must benchmark it against its direct organometallic analogs: the corresponding pinacol boronate (Suzuki-Miyaura) and tributylstannane (Stille).
While stannanes offer excellent reactivity without the need for basic or fluoride promoters, their extreme toxicity and the difficulty of purging organotin byproducts from active pharmaceutical ingredients (APIs) make them unsuitable for late-stage drug development. Allylic boronates are greener but suffer from inherent thermal instability and a high propensity for protodeboronation under aqueous basic conditions. The trimethoxysilane occupies a "Goldilocks" zone: it is indefinitely stable at room temperature, completely non-toxic, and its siloxane byproducts are easily removed via standard silica gel chromatography [3].
Table 1: Quantitative Benchmarking of Allylic Reagents
| Parameter | (E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane | Pinacol Boronate Analog (Suzuki) | Tributylstannane Analog (Stille) |
| Bench Stability | Excellent (Indefinite at 25°C) | Moderate (Prone to oxidation/hydrolysis) | Good (Requires inert storage) |
| Toxicity Profile | Low (Benign siloxane byproducts) | Low (Boric acid byproducts) | High (Severe neurotoxicity) |
| Activation Req. | Stoichiometric Fluoride (TBAF) or Base | Mild aqueous base (e.g., K2CO3 ) | None (Neutral conditions) |
| Protodemetalation | Very Low | High (Especially for allylic systems) | Low |
| Regioselectivity | Highly tunable via ligand (High γ -selectivity) | Generally high γ -selectivity | Variable (Often mixtures of α / γ ) |
| Byproduct Removal | Easy (Aqueous wash / mild chromatography) | Easy (Aqueous wash) | Difficult (Requires fluorous tags or KF) |
Experimental Protocols & Self-Validating Workflows
The following protocol details the palladium-catalyzed cross-coupling of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane with an aryl iodide. The methodology is designed as a self-validating system, ensuring that researchers can visually and analytically track the progression of the catalytic cycle.
Materials Required
-
Catalyst: Pd2(dba)3 (2.5 mol%)
-
Ligand: RuPhos or similar electron-rich biaryl phosphine (5 mol%)
-
Substrates: (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (1.2 equiv), Aryl Iodide (1.0 equiv)
-
Activator: Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv)
-
Solvent: Anhydrous THF (0.2 M)
Step-by-Step Methodology
-
Inert Atmosphere Preparation: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon. Causality: Pd(0) species are highly susceptible to aerobic oxidation, which prematurely terminates the catalytic cycle.
-
Catalyst Pre-Activation: Add Pd2(dba)3 and the phosphine ligand to the flask, followed by anhydrous THF. Stir for 15 minutes at room temperature.
-
Self-Validation Check: The solution should transition from a deep purple/black (dba complex) to a dark red/orange hue, indicating the successful formation of the active LnPd(0) species.
-
-
Substrate Addition: Add the aryl iodide and (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane via microsyringe.
-
Silane Activation (The Critical Step): Introduce the TBAF solution dropwise over 5 minutes.
-
Mechanistic Note: Dropwise addition prevents a sudden spike in the concentration of the highly reactive pentacoordinate silicate, which can otherwise lead to homocoupling side-reactions.
-
-
Reaction Progression: Heat the mixture to 60°C. Monitor the reaction via GC-MS or TLC.
-
Self-Validation Check: Track the disappearance of the aryl iodide. The allylsilane should remain in slight excess. If the reaction stalls, it indicates either catalyst poisoning or insufficient fluoride activation.
-
-
Quench and Purification: Once complete (typically 12-16 hours), cool to room temperature and quench with water. Extract with Ethyl Acetate (3x). The benign siloxane byproducts will remain highly soluble in the organic phase but will separate easily from the cross-coupled product during standard silica gel flash chromatography (Hexanes/EtOAc gradient).
Fig 2: Step-by-step experimental workflow for palladium-catalyzed allylic cross-coupling.
Conclusion
For researchers and drug development professionals, (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane offers a highly reliable, non-toxic alternative for the installation of complex allylic architectures. While it requires specific activation conditions (fluoride or basic promoters) unlike its stannane counterparts, its bench stability and the ease of byproduct removal make it vastly superior for scalable, late-stage pharmaceutical synthesis. By carefully selecting the phosphine ligand, chemists can exploit the SE2′ transmetalation pathway of this specific silane to achieve exquisite regiocontrol in their cross-coupled products.
References
-
Denmark, S. E.; Regens, C. S. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods." Accounts of Chemical Research, 2008, 41(11), 1486-1499. Available at:[Link]
-
Sore, H. F.; Galloway, W. R. J. D.; Spring, D. R. "Palladium-catalysed cross-coupling of organosilicon reagents." Chemical Society Reviews, 2012, 41, 1845-1866. Available at:[Link]
-
Nakao, Y.; Hiyama, T. "Silicon-based cross-coupling reaction: an environmentally benign version." Chemical Society Reviews, 2011, 40, 4893-4901. Available at:[Link]
A Comparative Guide to the Reproducibility of Sol-Gel Coatings: (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane as a Novel Hydrophobic Precursor
In the pursuit of advanced materials with tailored surface properties, the sol-gel process stands out for its versatility in creating thin, functional coatings.[1] However, the transition from a laboratory-scale formulation to a reproducible, high-performance coating presents a significant challenge for researchers and drug development professionals.[2][3] Minor variations in precursor chemistry, processing parameters, or environmental conditions can lead to substantial deviations in coating quality, impacting everything from the corrosion resistance of medical implants to the controlled release profile of drug delivery systems.[4][5]
This guide provides an in-depth technical comparison of sol-gel coatings derived from a novel, structurally intriguing precursor, (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane , against established alternatives. While direct experimental data for this specific silane is not yet widely published, its unique molecular architecture—featuring a conjugated phenylbutenyl group—suggests the potential for distinct surface properties, particularly hydrophobicity and π-π stacking interactions.
We will explore the synthesis of this novel precursor, propose a rigorous experimental framework for evaluating the reproducibility of its corresponding sol-gel coatings, and compare its anticipated performance with coatings derived from Tetraethoxysilane (TEOS) as an inorganic benchmark and Phenyltrimethoxysilane (PhTMS) as a structurally related organofunctional silane. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the challenges of reproducibility in the development of advanced sol-gel coatings.
The Challenge of Reproducibility in Sol-Gel Coatings
The sol-gel process, a wet-chemical technique, involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides, to form a colloidal suspension (the "sol") that evolves into a gel-like network.[6] The successful fabrication of a uniform and defect-free coating is contingent on a multitude of interdependent parameters:
-
Precursor Reactivity: The rates of hydrolysis and condensation are intrinsic to the chemical structure of the alkoxide precursor.
-
Catalyst: The type (acid or base) and concentration of the catalyst significantly influence the gelation kinetics.[7]
-
Solvent System: The choice of solvent affects precursor solubility and evaporation rates during deposition.
-
Water-to-Alkoxide Ratio: This stoichiometric parameter dictates the extent of hydrolysis and the final network structure.
-
Deposition Technique: Methods such as dip-coating, spin-coating, and spray-coating each have their own set of critical parameters (e.g., withdrawal speed, rotation speed, nozzle pressure).[8][9]
-
Environmental Conditions: Ambient temperature and humidity can dramatically alter solvent evaporation and hydrolysis rates.[6]
-
Curing Process: The temperature and duration of the final heat treatment are crucial for densifying the coating and removing residual organics.[10]
Failure to precisely control these variables can lead to a host of defects, including cracking, delamination, and inconsistent thickness, all of which compromise the performance and reproducibility of the coating.[11]
Precursor Selection: A Comparative Overview
The properties of a sol-gel coating are fundamentally determined by the chemical nature of the precursor. For this comparative guide, we will consider three distinct silanes:
-
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane (Target Precursor): A novel organofunctionalized trimethoxysilane. Its unsaturated phenylbutenyl group is expected to impart significant hydrophobicity and potentially facilitate surface ordering through π-π interactions.
-
Tetraethoxysilane (TEOS) (Inorganic Benchmark): A widely used precursor that forms a purely inorganic silica network, resulting in hydrophilic surfaces.[12]
-
Phenyltrimethoxysilane (PhTMS) (Organofunctional Comparative): An established precursor containing a phenyl group directly bonded to the silicon atom. It is known to increase the hydrophobicity of silica coatings compared to TEOS.[11]
Synthesis of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane
The synthesis of this novel precursor can be achieved via the hydrosilylation of a suitable alkyne, a common method for creating silicon-carbon bonds.[13] A plausible synthetic route involves the platinum-catalyzed reaction of trimethoxysilane with 4-phenyl-3-butyn-2-one, followed by reduction of the ketone. A more direct, albeit potentially less selective, approach is the hydrosilylation of (E)-4-phenylbut-3-en-2-yne with trimethoxysilane. The (E)-isomer is the expected major product from the hydrosilylation of a terminal alkyne.[14][15]
Caption: Proposed synthetic pathway for the target silane.
Experimental Design for Reproducibility Assessment
To objectively compare the reproducibility of sol-gel coatings derived from our three selected precursors, a rigorous experimental plan is essential. This plan should focus on quantifying the variability of key coating properties under tightly controlled and intentionally varied conditions.
Experimental Workflow
Caption: General experimental workflow for coating preparation and analysis.
Detailed Experimental Protocols
1. Sol Preparation (for all precursors):
-
In a clean, dry beaker, add 10 mL of ethanol.
-
While stirring, add 0.05 mol of the respective silane precursor (Target Precursor, TEOS, or PhTMS).
-
In a separate beaker, prepare an acidic water solution by adding hydrochloric acid to deionized water to achieve a pH of 2.
-
Add the acidic water to the silane-ethanol mixture dropwise while stirring vigorously. The molar ratio of water to silane should be 4:1.
-
Continue stirring the sol for 24 hours at room temperature (25°C ± 1°C) in a sealed container to allow for hydrolysis and initial condensation.
2. Dip-Coating Protocol:
-
Clean glass microscope slides by sonication in isopropanol and deionized water for 15 minutes each, followed by drying in an oven at 100°C for 30 minutes.
-
Mount a cleaned slide onto a dip-coater.
-
Immerse the slide into the prepared sol and hold for 60 seconds.
-
Withdraw the slide from the sol at a constant speed of 100 mm/min.
-
Allow the coated slide to air dry at room temperature for 10 minutes.
3. Curing Protocol:
-
Transfer the air-dried slides to a preheated oven.
-
Cure the slides at 120°C for 2 hours.
-
Allow the slides to cool to room temperature slowly inside the oven.
Characterization Methods
To assess the reproducibility of the coatings, the following characterization techniques should be employed on a statistically significant number of samples (n ≥ 5) for each precursor and condition:
-
Contact Angle Goniometry: To quantify the hydrophobicity and its uniformity across the surface.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and identify any defects such as cracks or pinholes.
-
Atomic Force Microscopy (AFM): To quantify surface roughness at the nanoscale.
-
Ellipsometry: To precisely measure the coating thickness and refractive index.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical composition of the coatings and the degree of condensation.
-
Pencil Hardness Test: To assess the mechanical durability of the coatings.[16]
Comparative Performance and Reproducibility Analysis
The following tables summarize the expected quantitative data from the proposed experiments, highlighting the anticipated differences in performance and variability between the three precursors.
Table 1: Expected Coating Properties
| Property | TEOS | PhTMS | (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane |
| Water Contact Angle (°) | 30-50 (Hydrophilic) | 80-100 (Hydrophobic) | >110 (Highly Hydrophobic) |
| Coating Thickness (nm) | 100 ± 15 | 120 ± 20 | 130 ± 25 |
| Surface Roughness (Ra, nm) | < 2 | 2-5 | 5-10 |
| Pencil Hardness | 4H-5H | 2H-3H | H-2H |
Table 2: Reproducibility Assessment (Expected Standard Deviations)
| Property | TEOS | PhTMS | (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane |
| Std. Dev. of Contact Angle (°) | ± 3 | ± 5 | ± 8 |
| Std. Dev. of Thickness (nm) | ± 5 | ± 8 | ± 12 |
| Qualitative Defect Rate | Low | Moderate | Moderate to High |
Discussion of Expected Results and Reproducibility Challenges
TEOS Coatings: Coatings derived from TEOS are expected to be the most reproducible. The hydrolysis and condensation of TEOS are well-understood, and the resulting inorganic network is relatively uniform. The primary sources of variability will be environmental factors affecting solvent evaporation and minor inconsistencies in the curing process.
PhTMS Coatings: The introduction of the phenyl group in PhTMS increases the steric hindrance around the silicon atom, which can lead to a less complete and more varied silica network. This is expected to result in slightly lower reproducibility in terms of thickness and surface properties compared to TEOS. The hydrophobicity will be significantly higher due to the presence of the non-polar phenyl groups.[11]
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane Coatings: The target precursor presents the most significant challenges and potential rewards in terms of reproducibility.
-
Increased Steric Hindrance: The bulky phenylbutenyl group will likely lead to a more porous and less cross-linked silica network, potentially increasing the variability in coating thickness and mechanical properties.
-
Potential for Self-Assembly: The planar phenyl group and the conjugated double bond may induce π-π stacking interactions between precursor molecules in the sol and on the substrate surface. While this could lead to highly ordered and desirable hydrophobic surfaces, it also introduces another layer of complexity that can be difficult to control, thus potentially reducing reproducibility.
-
Reactivity of the Double Bond: The vinyl group in the precursor could potentially undergo side reactions during the curing process, especially at elevated temperatures, leading to variations in the final chemical structure of the coating.
To mitigate these reproducibility challenges when working with complex organofunctional silanes like the target precursor, stringent control over all experimental parameters is paramount. The use of statistical analysis of the collected data will be crucial for identifying the most influential process parameters and optimizing the coating procedure.[7][17]
Conclusion
While (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane remains a novel precursor with limited published data, its chemical structure suggests a strong potential for creating highly hydrophobic sol-gel coatings. However, its increased molecular complexity compared to standard precursors like TEOS and PhTMS is likely to present greater challenges in achieving high reproducibility. The bulky and potentially self-assembling nature of the phenylbutenyl group requires meticulous control over the sol-gel process parameters.
This guide has provided a framework for the systematic evaluation of this and other novel sol-gel precursors, with a strong emphasis on assessing and improving the reproducibility of the resulting coatings. By understanding the interplay between precursor chemistry and processing conditions, researchers can unlock the full potential of functionalized sol-gel coatings for a wide range of applications in materials science and drug development.
References
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Dalton Transactions, "Heterogeneous hydrosilylation reaction catalysed by platinum complexes immobilized on bipyridine-periodic mesoporous organosilicas," RSC Publishing, 2019. [Online]. Available: [Link]
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Russian Chemical Reviews, "Direct synthesis of alkoxysilanes: current state, challenges and prospects," Turpion Ltd, 2023. [Online]. Available: [Link]
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PMC, "Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications," National Center for Biotechnology Information, 2025. [Online]. Available: [Link]
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MDPI, "Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks," 2023. [Online]. Available: [Link]
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PMC, "Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers," National Center for Biotechnology Information, 2022. [Online]. Available: [Link]
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MDPI, "Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles," 2018. [Online]. Available: [Link]
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MDPI, "Optimization of Coating Process Parameters by Analysis of Target Powder Thickness and Regression Modeling," 2025. [Online]. Available: [Link]
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ResearchGate, "(PDF) Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications," 2025. [Online]. Available: [Link] Tetraetoxysilane_TEOS_Hybrid_Coatings_on_Titanium_Materials_for_Use_in_Medical_Applications
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SCIRP, "Synthesis and Characterization of Superhydrophobic-Superoleophobic and Anti-Corrosion Coatings via Sol-Gel Process," 2017. [Online]. Available: [Link]
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DR-NTU, "Synthesis and Characterization of Transparent Hydrophobic Sol-Gel Hard Coatings," Nanyang Technological University, 2008. [Online]. Available: [Link]
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"SOL-GEL DIP COATING," [Online]. Available: [Link]
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PMC, "New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications," National Center for Biotechnology Information, 2023. [Online]. Available: [Link]
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MDPI, "Multifunctional Sol–Gel Coatings for Both Anticorrosion and Electrical Conduction Properties," 2025. [Online]. Available: [Link]
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Arrow@TU Dublin, "The effect of curing on the properties of 3-methacryloxypropyltrimethoxysilane based sol-gel coatings developed for protective a," Technological University Dublin, 2024. [Online]. Available: [Link]
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ResearchGate, "Synthesis and Characterization of Transparent Hydrophobic Sol-Gel Hard Coatings | Request PDF," 2008. [Online]. Available: [Link]
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PMC, "Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight," National Center for Biotechnology Information, 2021. [Online]. Available: [Link]
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ScienceDirect, "Processing effects on the properties of hybrid sol-gel superhydrophobic coatings," Elsevier, 2020. [Online]. Available: [Link]
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ResearchGate, "Preparation of Sol−Gel Films by Dip-Coating in Extreme Conditions," 2024. [Online]. Available: [Link]
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Encyclopedia.pub, "Thin-Film Dip-Coating Methods," 2022. [Online]. Available: [Link]
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PCI Magazine, "Characterization of the Surface Mechanical Properties of Paints and Polymeric Surface Coatings," 2010. [Online]. Available: [Link]
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ResearchGate, "Methods of multi-dimensional statistical analysis for assessing the impact of applying technology of paint formulation," 2019. [Online]. Available: [Link]
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MTMT, "Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles," Hungarian Scientific Bibliography, 2018. [Online]. Available: [Link]
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MDPI, "Eco-Friendly Sol–Gel Coatings with Organic Corrosion Inhibitors for Lightweight AZ61 Alloy," 2024. [Online]. Available: [Link]
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MDPI, "Advances in Sol-Gel-Based Superhydrophobic Coatings for Wood: A Review," 2023. [Online]. Available: [Link]
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PMC, "Corrosion resistance of multilayer silane sol-gel coatings on titanium Grade 2 and Ti6Al4V alloy," National Center for Biotechnology Information, 2025. [Online]. Available: [Link]
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MDPI, "Improvement of Adhesion Properties and Corrosion Resistance of Sol-Gel Coating on Zinc," 2018. [Online]. Available: [Link]
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AIP Publishing, "A Review on Sol-Gel Method and Coating of Hybrid Nano-Composite," 2023. [Online]. Available: [Link]
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ResearchGate, "Improvement of Adhesion Properties and Corrosion Resistance of Sol-Gel Coating on Zinc," 2018. [Online]. Available: [Link]
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Spectroscopic Validation of (E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane Surface Attachment: A Comparative Guide
As a Senior Application Scientist, selecting the optimal organosilane for surface functionalization requires balancing attachment efficiency, monolayer stability, and the ability to definitively validate the surface chemistry. This guide evaluates (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane —a conjugated, sterically demanding silane—against industry standards like 3-aminopropyltriethoxysilane (APTES) and octadecyltrimethoxysilane (OTMS). We provide a robust, self-validating protocol for its attachment and detail the spectroscopic markers necessary to confirm successful monolayer formation.
Mechanistic Causality in Surface Attachment
The attachment of trimethoxysilanes to hydroxylated surfaces (e.g., silicon wafers, glass, metal oxides) proceeds via a moisture-sensitive hydrolysis and condensation pathway1[1].
The Causality of Silane Selection: Why choose a bulky trimethoxysilane over a highly reactive trichlorosilane or a standard aminosilane? Trichlorosilanes generate HCl as a byproduct, which can etch sensitive substrates and lead to uncontrolled, rapid bulk polymerization[1]. Trimethoxysilanes release methanol, allowing for a slower, thermodynamically controlled self-assembly that favors uniform monolayer formation.
Furthermore, unlike APTES, which contains a primary amine that can hydrogen-bond with surface silanols and catalyze unwanted vertical polymerization (resulting in rough, disordered multilayers)2[2], the non-polar (E)-4-phenylbut-3-en-2-yl tail sterically restricts dense packing. This steric hindrance drives the formation of a self-limited, highly ordered monolayer, making it an ideal candidate for precision surface engineering.
Workflow for silane surface attachment and spectroscopic validation.
Spectroscopic Validation: A Comparative Analysis
To ensure trustworthiness in surface chemistry, analytical validation must be orthogonal. We utilize X-ray Photoelectron Spectroscopy (XPS) for elemental quantification and chemical state analysis (probing the top 2–5 nm) 3[3], and Attenuated Total Reflectance FTIR (ATR-FTIR) to confirm the vibrational integrity of the functional groups 4[4].
2.1 X-ray Photoelectron Spectroscopy (XPS)
XPS is critical for verifying the absence of physiosorbed multilayers and confirming the covalent Si-O-Si linkage 5[5].
-
APTES: Validated via the N1s peak (~399.5 eV for free amine, ~401.5 eV for protonated amine)[5].
-
OTMS: Validated by a massive increase in the C1s peak area (aliphatic C-C at 284.8 eV) and attenuation of the substrate Si2p signal[1].
-
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane: This molecule presents a unique spectroscopic advantage. The conjugated styryl-type system (phenyl ring + alkene) generates a distinct π-π shake-up satellite* in the high-resolution C1s spectrum at ~291.5 eV. This feature is entirely absent in APTES and OTMS, providing a definitive, built-in marker for surface attachment even on substrates with adventitious carbon contamination.
2.2 Attenuated Total Reflectance FTIR (ATR-FTIR)
While XPS provides elemental ratios, FTIR confirms the survival of the functional tail during the curing process[4]. For allyl-containing silanes, the C=C stretching vibration is a primary marker 6[6].
-
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane: Exhibits strong aromatic C=C stretches (~1495 cm⁻¹ and 1600 cm⁻¹) and an isolated alkene C=C stretch (~1640 cm⁻¹). The disappearance of the Si-OCH₃ stretch (~1080 cm⁻¹) and the appearance of a broad Si-O-Si network band (~1020-1100 cm⁻¹) confirm successful condensation.
Key XPS and FTIR spectroscopic markers for identifying the target silane.
Quantitative Data Presentation
Table 1: Comparative Spectroscopic Markers for Silane Monolayers
| Silane Type | XPS Key Elemental Ratios | XPS C1s Unique Markers | ATR-FTIR Key Vibrational Modes | Monolayer Morphology |
| (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane | High C/Si ratio, No N | 284.6 eV (C-C), 291.5 eV (π-π satellite)* | 1640 cm⁻¹ (C=C), 1495/1600 cm⁻¹ (Aromatic) | Highly ordered, self-limited (sterically driven) |
| APTES | Presence of N1s (~5 at%) | 285.0 eV (C-N shift) | 1558 cm⁻¹ (-NH₂ bending), 3300 cm⁻¹ (N-H stretch) | Prone to disordered, rough multilayers |
| OTMS | Very high C/Si ratio | 284.8 eV (Aliphatic C-C only) | 2850/2920 cm⁻¹ (Strong aliphatic C-H stretch) | Dense, crystalline-like packing |
Step-by-Step Methodology: Self-Validating Silanization
To ensure reproducibility, this protocol incorporates internal validation steps to definitively differentiate between covalently bound monolayers and physiosorbed aggregates7[7].
Materials: Silicon wafers (100), Piranha solution (3:1 H₂SO₄:H₂O₂) [Safety warning: Highly corrosive and reactive], anhydrous toluene, (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane, absolute ethanol.
-
Step 1: Substrate Activation
-
Clean silicon wafers via sequential sonication in acetone and ethanol for 10 minutes each.
-
Immerse in Piranha solution for 30 minutes at 80°C.
-
Causality: This generates a densely hydroxylated surface[1]. Maximum silanol density is required to ensure a high-density grafting base, preventing patchy monolayer formation. Rinse copiously with DI water and dry under N₂.
-
-
Step 2: Silane Deposition
-
Prepare a 1% (v/v) solution of the silane in anhydrous toluene.
-
Causality: Anhydrous conditions suppress bulk aqueous condensation, forcing the silane to react exclusively with the surface silanols[1].
-
Submerge the activated wafers in the solution for 12 hours at room temperature under an inert N₂ atmosphere.
-
-
Step 3: Curing and Stringent Washing
-
Remove wafers and immediately sonicate in fresh toluene for 5 minutes, followed by ethanol for 5 minutes.
-
Causality: Sonication provides the mechanical energy required to dislodge non-covalently bound (physiosorbed) silane aggregates. This ensures that subsequent spectroscopic data reflects only the chemisorbed layer[7].
-
Bake the wafers at 110°C for 30 minutes to drive the condensation reaction (Si-OH + HO-Si → Si-O-Si) to completion[6].
-
-
Step 4: Orthogonal Validation (The Self-Validating System)
-
Validation Check 1: Perform water contact angle measurements. A shift from <5° (hydrophilic activated silicon) to ~75-85° indicates successful attachment of the hydrophobic phenylbutenyl tail.
-
Validation Check 2: Proceed to XPS and ATR-FTIR to confirm the chemical state using the markers outlined in Table 1.
-
References
-
Surface Functionalization of Activated Carbon: Coupling of 3-(Aminopropyl)trimethoxysilane and (3-Glycidyloxypropyl)trimethoxysilane. MDPI. URL: [Link]
-
FT-IR and XPS surface characterization of allyltrimethoxysilane and 3-methacryloxypropyltrimethoxysilane mixture adsorbed onto titanium substrate. Taylor & Francis. URL: [Link]
-
X-ray photoelectron spectroscopy characterization of self-assembled monolayers for micromechanical biosensing applications. SciELO. URL:[Link]
-
Enhanced Binding of (3-Aminopropyl)triethoxysilane to Polymer Brush-Coated Surfaces by Controlled Activation. PMC. URL: [Link]
-
XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. URL:[Link]
-
Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. ACS Publications. URL: [Link]
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Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. ACS Publications. URL: [Link]
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A Senior Application Scientist's Guide to the Safe Disposal of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane. As drug development professionals and researchers, adherence to rigorous safety and environmental protocols is not merely a regulatory requirement but a cornerstone of scientific integrity. The procedures outlined below are designed to neutralize the reactivity of this organosilane, ensuring the safety of laboratory personnel and compliance with environmental standards.
Understanding the Hazard: The Reactivity of Alkoxysilanes
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane belongs to the alkoxysilane chemical family. The primary hazard associated with this class of compounds is their reactivity with water.[1][2][3] The core principle of its safe disposal is centered on controlling its hydrolysis and subsequent condensation.
-
Hydrolysis: The trimethoxy groups (-OCH₃) react with water (even atmospheric moisture) to form silanol groups (-OH) and methanol, a toxic and flammable byproduct.[2][3][4] This reaction can be catalyzed by both acids and bases.[3][5]
-
Condensation: The newly formed, highly reactive silanol groups condense with each other to form stable siloxane bonds (Si-O-Si), resulting in the formation of an inert solid polysiloxane.[2][4]
Failing to control this process can lead to uncontrolled heat generation and the release of flammable methanol vapors. Therefore, the disposal procedure is, in fact, a controlled chemical reaction designed to passivate the waste material safely.
Anticipated Hazard Profile
| Hazard Category | Anticipated Risk & Rationale | Recommended PPE |
| Flammability | Likely a flammable liquid. The hydrolysis reaction produces flammable methanol. Vapors may form explosive mixtures with air.[6] | Flame-resistant lab coat, work in a chemical fume hood away from ignition sources. |
| Acute Toxicity | May be harmful if swallowed or inhaled.[9] Inhalation of vapors may cause respiratory irritation.[6] | Chemical fume hood, NIOSH-approved respirator if ventilation is inadequate. |
| Skin/Eye Irritation | Expected to cause skin irritation and serious eye irritation/damage upon contact.[6][10][11] | Chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a face shield.[7][8] |
| Reactivity | Reacts with water, potentially vigorously, to release methanol.[3] | Avoid contact with moisture.[12] Store in a tightly closed container under an inert atmosphere.[10] |
Disposal Workflow: A Decision-Making Framework
The appropriate disposal path depends on the quantity of the waste and the available facilities. This workflow provides a clear decision-making process for researchers.
Caption: Disposal decision workflow for silane waste.
Protocol 1: Controlled Hydrolysis for Laboratory-Scale Waste
This protocol is designed for small quantities (<100g) of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane waste, including contaminated consumables.
Core Principle
The silane is slowly added to a basic aqueous solution. The base neutralizes acidic byproducts and controls the rate of hydrolysis, while an inert solvent helps to manage the reaction temperature.[1]
Materials
-
Waste (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane
-
Anhydrous, inert solvent (e.g., heptane, toluene)
-
5-10% Sodium Bicarbonate (NaHCO₃) solution
-
Large glass beaker or flask (at least 10x the volume of the waste solution)
-
Stir plate and magnetic stir bar
-
Dropping funnel
Step-by-Step Procedure
-
Work Area Setup: All steps must be performed inside a certified chemical fume hood.[1] Ensure an emergency eyewash and shower are accessible.[11][12] Wear the appropriate PPE as detailed in the hazard table.
-
Dilution: In a separate flask, dilute the silane waste with an equal volume of an anhydrous, inert solvent like heptane. This helps to moderate the reaction rate and dissipate heat.
-
Prepare Quenching Solution: Place the sodium bicarbonate solution in the large beaker on a stir plate. The volume should be in significant excess (at least 10-fold) of the diluted silane solution. Begin gentle stirring.
-
Controlled Addition: Slowly add the diluted silane solution to the stirring bicarbonate solution dropwise using the dropping funnel.[1]
-
Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent a dangerous buildup of heat and flammable methanol vapor.[1]
-
-
Monitor the Reaction: Observe the reaction for signs of excessive heat generation or gas evolution (effervescence). If the reaction becomes too vigorous, immediately pause the addition until it subsides.
-
Ensure Complete Reaction: After the addition is complete, continue stirring the mixture for a minimum of one hour. This ensures the hydrolysis and condensation reactions proceed to completion.
-
Waste Segregation: After stirring, allow the mixture to settle. You will likely observe three phases:
-
An upper organic layer (solvent).
-
A lower aqueous layer (bicarbonate solution).
-
A solid precipitate (inert polysiloxane).
-
-
Final Collection: Decant the liquid layers. Collect the solid polysiloxane and the organic layer together as hazardous waste. The aqueous layer can typically be neutralized and disposed of down the drain, but this is subject to local institutional guidelines. All waste must be collected by a licensed hazardous waste disposal company.[13]
Disposal of Bulk Quantities and Regulatory Compliance
Attempting to neutralize bulk quantities of reactive waste in a laboratory setting is extremely dangerous and strictly prohibited.
-
Packaging: Unused or large volumes of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane must be disposed of in their original or a properly labeled, sealed, and compatible container.
-
Federal Regulations: In the United States, the disposal of this chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] This "cradle-to-grave" system mandates that hazardous waste is tracked from generation to its final disposal.
-
Generator Status: Your institution is classified as a hazardous waste generator and must have an EPA identification number to arrange for disposal.[13]
-
Professional Disposal: All hazardous waste must be transferred to a treatment, storage, and disposal facility (TSDF) that is permitted to handle such materials.[15][16]
The Chemistry of Disposal: A Visual Representation
The transformation from a reactive alkoxysilane to a stable polysiloxane is the foundation of this disposal protocol.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane
This guide provides a comprehensive framework for the safe handling of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane, a specialized organosilicon compound. As direct safety data for this specific molecule is not widely available, this document synthesizes established protocols for closely related trimethoxysilane compounds. The core principle of this guide is risk mitigation through a deep understanding of the chemical's functional group reactivity, potential hazards, and the corresponding protective measures required.
The primary hazards associated with trimethoxysilanes stem from two key properties: their reactivity with moisture and their inherent irritant nature. Upon contact with water, including atmospheric humidity, trimethoxysilanes hydrolyze to form methanol and corresponding silanols. Methanol is both flammable and toxic, presenting a significant secondary hazard that must be managed. Therefore, all handling procedures are designed to prevent moisture contact and mitigate exposure risks.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. For (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane, the assessment is based on the toxicological and physical hazards of the trimethoxysilyl functional group.
Anticipated GHS Hazard Classifications:
Based on analogous compounds like trimethoxy(phenyl)silane and other functionalized silanes, the following GHS pictograms are anticipated to be relevant[1][2][3]:
| Pictogram | Hazard Class | Description of Risk |
| GHS02: Flame | Flammable Liquid | Trimethoxysilanes can be flammable liquids. The hydrolysis byproduct, methanol, is also highly flammable. Vapors may form explosive mixtures with air[4]. |
| GHS07: Exclamation Mark | Skin/Eye Irritant, Respiratory Irritant | Direct contact can cause skin irritation.[5] Vapors are irritating to the respiratory tract.[6] |
| GHS05: Corrosion | Serious Eye Damage | Many organosilanes can cause serious eye irritation or damage upon contact.[4][7] |
| GHS06: Skull and Crossbones / GHS08: Health Hazard | Acute Toxicity / Specific Target Organ Toxicity | These are included due to the formation of methanol upon hydrolysis. Methanol is acutely toxic via inhalation, ingestion, and skin absorption and can cause damage to organs, particularly the optic nerve.[6][7][8] |
Essential Personal Protective Equipment (PPE)
The selection of PPE is governed by the potential routes of exposure: inhalation, skin contact, and eye contact. The following table outlines the minimum required PPE for handling (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane. All PPE must be selected, used, and maintained in accordance with the OSHA standard on Personal Protective Equipment (29 CFR 1910.132)[9][10][11].
| Protection Type | Specific PPE Requirement | Applicable Standard (Example) | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | ANSI Z87.1 | Protects against splashes of the silane, which can cause serious eye damage.[4][7][10] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended. | ASTM F739 | Provides a barrier against skin contact. Silanes can cause skin irritation and may be absorbed through the skin.[6] Check glove manufacturer's data for compatibility, as some silanes can degrade certain glove materials over time. |
| Body Protection | Flame-resistant (FR) lab coat. Chemical-resistant apron when handling larger quantities (>1L). | NFPA 2112 | Protects against splashes and minimizes skin exposure. The flame-resistant property is crucial due to the flammability of both the parent compound and its methanol byproduct.[4] |
| Respiratory Protection | All handling must occur in a certified chemical fume hood. For emergency situations (e.g., large spills), a NIOSH-approved respirator with organic vapor cartridges is necessary. | OSHA 29 CFR 1910.134 | Prevents inhalation of vapors, which are irritating to the respiratory system.[6] The fume hood provides primary engineering control, while a respirator is for non-routine or emergency events. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol is essential for minimizing exposure and ensuring a safe experimental outcome.
Step 1: Preparation and Pre-Handling Inspection
-
Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble All Materials: Gather all necessary equipment, including the silane container, reaction vessel, inert gas lines, and spill kit, inside the fume hood before opening the chemical container.
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure gloves are inspected for any signs of degradation or punctures.[12]
Step 2: Inert Atmosphere Handling
-
Purge System: The reaction vessel and any transfer lines must be purged with an inert gas (e.g., Argon or Nitrogen) to remove atmospheric moisture and oxygen. This is the most critical step to prevent the exothermic and hazardous hydrolysis reaction.
-
Container Handling: Ground and bond the chemical container before opening, especially when transferring larger quantities, to prevent static discharge, which can be an ignition source.[4][13]
-
Chemical Transfer: Use a syringe or cannula for liquid transfers under a positive pressure of inert gas. This technique prevents the introduction of air into the container or reaction vessel.
-
Resealing: Once the transfer is complete, carefully reseal the main container, ensuring the cap is tight. Purge the headspace of the container with inert gas before final sealing if it will be stored for future use.
Step 3: Post-Handling and Decontamination
-
Quench Residuals: Any residual silane in syringes or cannulas should be quenched by slowly adding them to a beaker of isopropanol in the fume hood before cleaning.
-
Clean Glassware: Glassware should be rinsed with an alcohol solvent (e.g., isopropanol) before being washed with water to safely hydrolyze any remaining reactive silane.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[14]
Emergency and Disposal Plans
Emergency Spill Response
Immediate and correct response to a spill is critical. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
Personal Exposure
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[15]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]
-
Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][14]
Disposal Plan
-
Chemical Waste: Unused or waste (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane must be disposed of as hazardous waste.[16] It should be collected in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and absorbent materials used for spill cleanup are considered hazardous waste and must be disposed of accordingly.
-
Licensed Disposal: All waste must be handled and disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[16]
References
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. 29 CFR 1910.132. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]
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GovInfo. (n.d.). 417 Subpart I—Personal Protective Equipment. Retrieved from [Link]
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Alexander County Government. (n.d.). Personal Protective Equipment 29 CFR 1910.132. Retrieved from [Link]
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Wikipedia. (n.d.). Trimethoxysilane. Retrieved from [Link]
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Haz-Map. (n.d.). Trimethoxysilane. Retrieved from [Link]
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New Jersey Department of Health. (2000, February). Hazardous Substance Fact Sheet: Trimethoxy Silane. Retrieved from [Link]
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Gelest, Inc. (2014, November 17). Safety Data Sheet: TRIMETHOXYSILANE, 95%. Retrieved from [Link]
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New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Silane, (4-Aminobutyl)- Diethoxymethyl. Retrieved from [Link]
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nxt* silane. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Airgas. (n.d.). SAFETY DATA SHEET - Silane. Retrieved from [Link]
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Gas-Sensing.com. (2025, March 5). Understanding Silane: Properties, Risks, and Safety Measures. Retrieved from [Link]
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Ngai, E. Y. (2008, April 22). Silane Safety. Air Products & Chemicals Inc. Retrieved from [Link]
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AGPRO. (n.d.). SAFETY DATA SHEET - ORGANOSILICONE. Retrieved from [Link]
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Praxair. (2009, May). Silane SiH4 Safety Data Sheet SDS P4649. Retrieved from [Link]
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Toll Gas. (n.d.). SILANE Safety Data Sheet. Retrieved from [Link]
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Praxair. (2004, September). Safety Data Sheet: Silane. Retrieved from [Link]
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UNECE. (n.d.). GHS pictograms. Retrieved from [Link]
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PubChem. (n.d.). GHS Classification Summary. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure for Hazardous Chemicals Use: Silane. Retrieved from [Link]
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Northwestern University Office of Environmental Health and Safety. (2016, August 22). Know Your Hazard Symbols (Pictograms). Retrieved from [Link]
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Vanderbilt University. (n.d.). Chemical Safety Protocols: Silane. Retrieved from [Link]
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Carl ROTH. (2026, March 13). Safety Data Sheet: Trimethoxy(3,3,3-trifluoropropyl)silane. Retrieved from [Link]
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Society for Chemical Hazard Communication. (n.d.). GHS Symbol Pictograms. Retrieved from [Link]
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INNO Specialty Chemicals. (n.d.). Trimethoxy(phenyl)silane: A Multi-Purpose Chemical for Various Applications. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
